molecular formula C6H8N2O3 B6230477 ethyl 4-amino-1,2-oxazole-3-carboxylate CAS No. 1043389-19-0

ethyl 4-amino-1,2-oxazole-3-carboxylate

Cat. No.: B6230477
CAS No.: 1043389-19-0
M. Wt: 156.14 g/mol
InChI Key: ONTSEXDZCMYQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-1,2-oxazole-3-carboxylate is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.14 g/mol. The purity is usually 95.
BenchChem offers high-quality ethyl 4-amino-1,2-oxazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-amino-1,2-oxazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1043389-19-0

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

ethyl 4-amino-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C6H8N2O3/c1-2-10-6(9)5-4(7)3-11-8-5/h3H,2,7H2,1H3

InChI Key

ONTSEXDZCMYQRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC=C1N

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 4-amino-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-1,2-oxazole-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2-oxazole (or isoxazole) ring is a key scaffold in a variety of biologically active molecules, valued for its metabolic stability and ability to participate in hydrogen bonding.[1][2] This guide provides a comprehensive overview of the known and predicted physicochemical properties of ethyl 4-amino-1,2-oxazole-3-carboxylate, offering a framework for its synthesis, characterization, and application in research and development. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide integrates predicted data with established principles of medicinal chemistry and analytical techniques, providing a robust starting point for its evaluation.

Molecular Structure and Key Features

The foundational step in understanding the physicochemical profile of a compound is the analysis of its structure.

Caption: Chemical structure of ethyl 4-amino-1,2-oxazole-3-carboxylate.

The molecule features a 1,2-oxazole ring, an aromatic amine group at the 4-position, and an ethyl carboxylate group at the 3-position. This combination of functional groups dictates its key physicochemical characteristics:

  • Hydrogen Bonding: The amino group (NH₂) serves as a hydrogen bond donor, while the nitrogen and oxygen atoms of the oxazole ring, as well as the carbonyl and ether oxygens of the ester group, can act as hydrogen bond acceptors. This capacity for hydrogen bonding is crucial for its interaction with biological targets and influences its solubility.

  • Aromaticity and Planarity: The isoxazole ring is an aromatic system, contributing to the molecule's overall stability.

  • Lipophilicity and Hydrophilicity: The ethyl group of the ester contributes to its lipophilicity, while the amino group and the heteroatoms in the ring and ester provide hydrophilic character. The balance between these determines the molecule's partitioning behavior between aqueous and lipid environments.

Physicochemical Properties: A Tabulated Summary

While experimental data for this specific compound is scarce, we can compile a table of predicted values and provide context based on related structures.

PropertyPredicted/Estimated ValueMethod/SourceSignificance in Drug Discovery
Molecular Formula C₆H₈N₂O₃-Foundational for molecular weight and elemental analysis.
Molecular Weight 156.14 g/mol -Influences diffusion and transport properties.
XlogP 0.8Predicted (PubChem)[3]A measure of lipophilicity; affects absorption, distribution, metabolism, and excretion (ADME). A value around 0.8 suggests good membrane permeability.
Hydrogen Bond Donors 1 (from -NH₂)CalculatedKey for target binding and solubility.
Hydrogen Bond Acceptors 4 (N, O in ring; 2 O in ester)CalculatedImportant for molecular recognition and aqueous solubility.
pKa (basic) 2-4 (estimated for amino group)Analog-based estimationDetermines the ionization state at physiological pH, which impacts solubility, permeability, and target binding. The electron-withdrawing nature of the isoxazole ring is expected to lower the basicity of the amino group compared to a simple aniline.
pKa (acidic) Not applicable-No readily ionizable acidic protons.
Aqueous Solubility Low to moderate (predicted)Structural analysisThe presence of hydrogen bond donors and acceptors suggests some water solubility, but the overall neutral charge and the presence of the ethyl group may limit it.
Melting Point Solid at room temperature (predicted)Analog-based estimationAffects formulation and handling. Many isoxazole derivatives are crystalline solids.[1][4]

Synthesis and Characterization

A plausible synthetic route to ethyl 4-amino-1,2-oxazole-3-carboxylate, based on established isoxazole synthesis methodologies, is outlined below.

Synthesis_Workflow start Ethyl 2-cyano-3-ethoxyacrylate intermediate1 Ethyl 4-hydroxy-1,2-oxazole-3-carboxylate start->intermediate1 Cyclization intermediate2 Ethyl 4-nitro-1,2-oxazole-3-carboxylate intermediate1->intermediate2 Nitration final_product Ethyl 4-amino-1,2-oxazole-3-carboxylate intermediate2->final_product Reduction reagent1 Hydroxylamine reagent1->intermediate1 reagent2 Nitrating Agent (e.g., HNO₃/H₂SO₄) reagent2->intermediate2 reagent3 Reducing Agent (e.g., H₂/Pd-C, SnCl₂) reagent3->final_product

Caption: A proposed synthetic workflow for ethyl 4-amino-1,2-oxazole-3-carboxylate.

This proposed synthesis involves a cyclization reaction to form the isoxazole ring, followed by functional group manipulations at the 4-position. Characterization of the final product would rely on a combination of spectroscopic and analytical techniques.

Expected Spectroscopic Data
  • ¹H NMR:

    • An ethyl group signal, consisting of a quartet around 4.0-4.4 ppm (for the -CH₂-) and a triplet around 1.2-1.5 ppm (for the -CH₃-).

    • A singlet for the proton on the C5 of the isoxazole ring.

    • A broad singlet for the amino (-NH₂) protons, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Signals for the two carbons of the ethyl group.

    • A signal for the carbonyl carbon of the ester.

    • Signals for the carbons of the isoxazole ring.

  • IR Spectroscopy:

    • N-H stretching vibrations for the amino group in the range of 3300-3500 cm⁻¹.

    • C=O stretching for the ester carbonyl group around 1700-1730 cm⁻¹.

    • C=N and C=C stretching vibrations characteristic of the isoxazole ring.[4]

  • Mass Spectrometry:

    • A molecular ion peak corresponding to the molecular weight of the compound (156.14 g/mol ).

Experimental Protocols for Physicochemical Characterization

The following are detailed, step-by-step methodologies for determining the key physicochemical properties of ethyl 4-amino-1,2-oxazole-3-carboxylate. These are standard protocols that can be adapted for this specific compound.

Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method is a gold-standard technique for determining thermodynamic solubility. It involves allowing a compound to reach equilibrium in a solvent and then measuring its concentration.

Protocol:

  • Add an excess amount of ethyl 4-amino-1,2-oxazole-3-carboxylate to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed, clear container.

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This can be achieved by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Prepare a standard curve with known concentrations of the compound to accurately determine the concentration in the saturated solution.

Determination of pKa (Potentiometric Titration)

Rationale: Potentiometric titration is a precise method for determining the pKa of ionizable groups by measuring the change in pH of a solution upon the addition of a titrant.

Protocol:

  • Dissolve a precisely weighed amount of ethyl 4-amino-1,2-oxazole-3-carboxylate in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.

  • Calibrate a pH meter with standard buffers.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

  • Record the volume of titrant added and the corresponding pH values.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Determination of Lipophilicity (LogP/LogD)

Rationale: The partition coefficient (LogP for the neutral species) and distribution coefficient (LogD at a specific pH) are critical measures of a compound's lipophilicity.

LogP_LogD_Relationship LogP LogP (Partition Coefficient) LogD LogD (Distribution Coefficient) LogP->LogD pH pH of Aqueous Phase pH->LogD pKa pKa of Compound pKa->LogD

Caption: Relationship between LogP, LogD, pH, and pKa.

Protocol (Shake-Flask Method for LogD at pH 7.4):

  • Prepare a buffered aqueous phase (e.g., PBS at pH 7.4) and an immiscible organic solvent (typically n-octanol).

  • Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them and allowing the phases to separate.

  • Dissolve a known amount of ethyl 4-amino-1,2-oxazole-3-carboxylate in one of the phases.

  • Combine the two phases in a known volume ratio (e.g., 1:1) in a sealed container.

  • Agitate the mixture until partitioning equilibrium is reached (e.g., for several hours).

  • Separate the two phases by centrifugation.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate LogD using the formula: LogD = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Stability Assessment

Rationale: Understanding the chemical stability of a compound under various conditions is crucial for its development as a drug candidate.

Protocol (Hydrolytic Stability):

  • Prepare solutions of ethyl 4-amino-1,2-oxazole-3-carboxylate in aqueous buffers at different pH values (e.g., pH 2, pH 7.4, and pH 9) to simulate conditions in the stomach, blood, and intestines, respectively.

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

  • Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

  • Plot the concentration of the parent compound versus time to determine its degradation rate and half-life at each pH.

Conclusion

References

  • Aksenov, A. V., et al. (2018).
  • Asian Journal of Research in Chemistry. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 16(3), 135-141.
  • Balabanova, S. P., et al. (2023). 4-AZIDO-3-AMINO-1,2,5-OXADIAZOLE: SYNTHESIS, STRUCTURAL CHARACTERIZATION AND PHYSICO-CHEMICAL PROPERTIES. Doklady Chemistry, 513(1), 100-108.
  • Broom, N. J. P., et al. (1994). Semisynthetic analogues of pseudomonic acid A (mupirocin) containing a heterocycle substituted oxazole. Journal of Antibiotics, 47(10), 1183-1194.
  • Kakkar, S., & Narasimhan, B. (2019).
  • MDPI. (2022). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molecules, 27(16), 5245.
  • Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A (Vol. 60). John Wiley & Sons.
  • Popat, K. H., et al. (2012). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 16(2), 134-140.
  • PubChem. (n.d.). Ethyl 4-amino-1,2-oxazole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). The Physico-Chemical Properties of Isoxazole and its Derivatives. Retrieved from [Link]

  • S. M. Ramsh, E. S. Khrabrova, A. I. Ginak. (1996). Synthesis, chemical properties, and biological activity of 2-Amino-4-oxazolinones and their tautomeric 2-Amino-4-oxazolidones (Review). Chemistry of Heterocyclic Compounds, 32(8), 867-879.
  • Taylor, E. C., & Turchi, I. J. (1979). The Chemistry of Heterocyclic Compounds, Isoxazoles. John Wiley & Sons.
  • Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444-492.

Sources

Solubility profile of ethyl 4-amino-1,2-oxazole-3-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-amino-1,2-oxazole-3-carboxylate (also known as ethyl 4-amino-3-isoxazolecarboxylate) is a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of valdecoxib-related analogs and high-affinity ligands for glutamate receptors. Its solubility profile is governed by the competing interactions of its polar isoxazole core, the hydrogen-bond donating amino group (


), and the lipophilic ethyl ester tail.

This guide provides a technical analysis of its solubility behavior, classifying solvents by thermodynamic suitability for reaction, purification, and crystallization. It also details a self-validating experimental protocol for generating precise quantitative data in your specific laboratory conditions.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand its molecular descriptors. The molecule exhibits "amphiphilic-like" behavior on a micro-scale: the isoxazole ring and amino group seek polar environments, while the ethyl ester provides limited lipophilicity.

PropertyValue (Approx/Predicted)Impact on Solubility
Molecular Weight 156.14 g/mol Low MW facilitates dissolution in small-molecule solvents.
LogP (Octanol/Water) ~0.8 – 1.1Moderately lipophilic. Soluble in organic media; poor aqueous solubility.
H-Bond Donors 1 (

)
Capable of strong interaction with protic solvents (MeOH, EtOH).
H-Bond Acceptors 4 (N, O in ring; Ester O)High affinity for polar aprotic solvents (DMSO, DMF).
pKa (Conjugate Acid) ~2.0 – 3.0 (Isoxazole N)Weakly basic; solubility in water increases significantly at pH < 2.

Solubility Profile by Solvent Class

The following profile is synthesized from structural analysis and standard processing conditions for amino-isoxazole esters.

Table 1: Solubility Matrix & Application Suitability
Solvent ClassSpecific SolventSolubility RatingPrimary ApplicationTechnical Insight
Polar Aprotic DMSO, DMF Very High (>100 mg/mL)Reaction MediumThe high dielectric constant disrupts crystal lattice energy effectively. Ideal for nucleophilic substitutions.
Polar Protic Methanol, Ethanol High (Warm) / Moderate (Cold)RecrystallizationShows steep temperature-dependence. The amino group H-bonds with alcohol hydroxyls.
Chlorinated DCM, Chloroform High Extraction / WorkupExcellent for solubilizing the ester fraction; standard solvent for liquid-liquid extraction from aqueous phases.
Esters/Ethers Ethyl Acetate, THF Moderate to High Reaction / WorkupGood general solubility. THF is preferred for reduction reactions; EtOAc is the standard organic phase for wash steps.
Aromatic Toluene Moderate Reflux / AzeotropingSoluble at reflux (110°C) but often precipitates upon cooling, making it a candidate for cooling crystallization.
Alkanes Hexane, Heptane Low / Insoluble Anti-solventThe polar isoxazole core resists dissolution in non-polar alkanes. Used to crash out the product from EtOAc or DCM.
Aqueous Water Very Low (<1 mg/mL)Wash MediumInsoluble at neutral pH. Solubility increases in dilute HCl due to protonation of the amine.

Experimental Protocol: Quantitative Solubility Determination

As exact solubility values vary by crystal polymorph and purity, you must validate the profile in-house. The following Saturation Shake-Flask Method is the gold standard for generating thermodynamic solubility data.

Workflow Visualization

Solubility_Workflow Start Start: Weigh Excess Compound Solvent_Add Add Solvent (Fixed Volume) Start->Solvent_Add Equilibration Equilibrate (Shake @ Temp) Solvent_Add->Equilibration Check_Solid Is Solid Present? Equilibration->Check_Solid Add_More Add More Compound Check_Solid->Add_More No (Fully Dissolved) Filter Filter Supernatant (0.45 µm) Check_Solid->Filter Yes (Saturated) Add_More->Equilibration Dilute Dilute for HPLC/UV Filter->Dilute Analyze Quantify (HPLC/Gravimetric) Dilute->Analyze

Figure 1: Decision tree for thermodynamic solubility determination ensuring saturation equilibrium.

Step-by-Step Methodology
  • Preparation: Place an excess of ethyl 4-amino-1,2-oxazole-3-carboxylate (approx. 50 mg) into a chemically resistant glass vial (HPLC vial or scintillation vial).

  • Solvent Addition: Add a fixed volume (e.g., 1.0 mL) of the target solvent (MeOH, DCM, Toluene).

  • Equilibration:

    • Seal the vial tightly to prevent evaporation.

    • Agitate at the target temperature (e.g., 25°C) for 24–48 hours. Note: 24 hours is usually sufficient for small molecules, but 48 hours ensures equilibrium.

  • Verification: Visually confirm that solid remains. If the solution is clear, add more compound until a precipitate persists.

  • Sampling:

    • Centrifuge or let settle.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter (nylon is acceptable for aqueous/alcohols, but PTFE is universal).

  • Quantification:

    • Gravimetric (High Solubility >10 mg/mL): Evaporate a known volume of filtrate in a tared vessel and weigh the residue.

    • HPLC (Low Solubility <10 mg/mL): Dilute the filtrate with mobile phase and quantify against a standard curve (UV detection at ~254 nm).

Applications in Process Chemistry

Reaction Solvent Selection

For nucleophilic substitutions or acylations targeting the amine:

  • Recommendation: Use Dichloromethane (DCM) or THF .

  • Reasoning: These solvents solubilize the reactant fully at room temperature, facilitating kinetic control. Avoid alcohols if using electrophiles (like acid chlorides) to prevent side reactions with the solvent.

Purification Strategy (Recrystallization)

The profile suggests a "cooling crystallization" or "anti-solvent" approach is optimal.

  • System A (Cooling): Dissolve in boiling Ethanol . The steep solubility curve allows the compound to crystallize upon cooling to 0°C.

  • System B (Anti-Solvent): Dissolve in minimal Ethyl Acetate (moderate solubility). Slowly add Heptane (low solubility) to induce precipitation. This yields high-purity crystals by rejecting non-polar impurities into the mother liquor.

References

  • PubChem. (n.d.). Ethyl 4-amino-1,2-oxazole-3-carboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Needham, T. E. (1970).[1] The Solubility of Amino Acids in Various Solvent Systems.[1][2][3] University of Rhode Island, Open Access Dissertations.[1] Retrieved from [Link]

  • RSC Advances. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery. Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from [Link]

Sources

Role of Ethyl 4-amino-1,2-oxazole-3-carboxylate as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-amino-1,2-oxazole-3-carboxylate (also known as ethyl 4-aminoisoxazole-3-carboxylate) represents a privileged scaffold in medicinal chemistry, distinct from its more common isomer, the 5-amino-4-carboxylate. Its structural uniqueness lies in the specific arrangement of the amino and ester functionalities, which facilitates the synthesis of isoxazolo[4,5-d]pyrimidines —a heterocyclic system bioisosteric with purines. This guide details the electronic properties, synthetic routes, and application of this building block in the development of kinase inhibitors, HSP90 antagonists, and novel antimicrobial agents.

Structural Analysis & Reactivity Profile

The utility of ethyl 4-amino-1,2-oxazole-3-carboxylate stems from its bifunctional nature, where the nucleophilic amino group at position 4 and the electrophilic ester at position 3 are positioned to favor the formation of fused six-membered rings.

Electronic Properties
  • Isoxazole Core: The 1,2-oxazole ring acts as a bioisostere for benzene and pyridine but with distinct hydrogen bond acceptor/donor profiles. The oxygen atom (position 1) exerts an electron-withdrawing effect, reducing the basicity of the amine compared to aniline.

  • "Ortho-like" Disposition: The 3,4-substitution pattern mimics anthranilic acid (2-aminobenzoic acid). However, the isoxazole ring imparts greater rigidity and metabolic stability against oxidative metabolism compared to the phenyl ring of anthranilates.

  • Regiochemical Distinction: Unlike the 5-amino-4-carboxylate isomer (which yields [5,4-d] fused systems), the 4-amino-3-carboxylate precursor yields isoxazolo[4,5-d] fused systems. This geometric difference alters the vector of substituents in the final drug candidate, often crucial for fitting into ATP-binding pockets of kinases.

Reactivity Map

ReactivityMap Core Ethyl 4-amino-1,2-oxazole-3-carboxylate Amine 4-Amino Group (-NH2) Nucleophilic Attack Core->Amine Ester 3-Ester Group (-COOEt) Electrophilic Attack Core->Ester Ring Isoxazole C-5 C-H Activation / Halogenation Core->Ring Amide Amides / Ureas Amine->Amide Acylation Fused Isoxazolo[4,5-d]pyrimidines Amine->Fused + Formamide/Urea (Cyclocondensation) Ester->Fused Hydrazide Hydrazides / Hydroxamic Acids Ester->Hydrazide Hydrazine

Figure 1: Reactivity profile of the scaffold showing divergent synthetic pathways.

Synthetic Pathways[1][2][3][4][5]

The synthesis of the building block itself and its subsequent transformation into fused heterocycles requires precise control over regiochemistry.

A. Synthesis of the Building Block

The most robust industrial route involves the reduction of the corresponding nitro-isoxazole. Direct amination of the isoxazole ring is difficult; thus, the amino group is usually introduced via a nitro precursor.

Pathway:

  • Cycloaddition: Reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with a dipolarophile (e.g., vinyl bromide or acetylene equivalents) to form ethyl 4-nitroisoxazole-3-carboxylate.

  • Reduction: Chemoselective reduction of the nitro group to the amine using Iron/Acetic acid or Stannous Chloride (

    
    ).
    
B. Synthesis of Fused Isoxazolo[4,5-d]pyrimidines

This is the primary application of the scaffold. The condensation with bidentate electrophiles (like formamide, urea, or thiourea) builds the pyrimidine ring across the 3,4-bond.

SynthesisWorkflow Precursor Ethyl 2-chloro-2-(hydroxyimino)acetate Nitro Ethyl 4-nitroisoxazole-3-carboxylate Precursor->Nitro [3+2] Cycloaddition Core Ethyl 4-amino-1,2-oxazole-3-carboxylate (The Scaffold) Nitro->Core Nitro Reduction Product Isoxazolo[4,5-d]pyrimidin-4(5H)-one Core->Product Cyclocondensation Reagent1 Dipolarophile (e.g., Acetylene equiv.) Reagent1->Nitro Reagent2 Reduction (Fe/AcOH or SnCl2) Reagent2->Core Reagent3 Formamide / Triethyl Orthoformate Reagent3->Product

Figure 2: Step-by-step synthetic workflow from acyclic precursors to the fused heterocyclic system.

Medicinal Chemistry Applications

Kinase Inhibition (PI3K / VEGFR)

The isoxazolo[4,5-d]pyrimidine core serves as a scaffold for ATP-competitive inhibitors. The nitrogen atoms in the pyrimidine ring (positions 5 and 7 in the fused system) can engage in critical hydrogen bonding with the hinge region of kinases.

  • Mechanism: The 4-amino group of the original scaffold becomes N-5 in the fused system, often acting as a hydrogen bond donor.

  • Case Study: Derivatives synthesized from this scaffold have shown nanomolar potency against PI3K

    
    , a target for hematological malignancies [1].
    
HSP90 Inhibition

Isoxazole-based compounds are well-documented HSP90 inhibitors. The 4-amino-3-carboxylate derivatives allow for the construction of resorcinol-mimicking moieties that bind to the N-terminal ATP pocket of HSP90, disrupting chaperone function and inducing apoptosis in cancer cells.

Peptidomimetics

The scaffold acts as a constrained amino acid. When incorporated into peptide chains, the isoxazole ring restricts conformational flexibility, potentially locking the peptide into a bioactive turn conformation. The 4-amino-3-carboxylate arrangement specifically mimics


-hybrid amino acids.

Experimental Protocols

Protocol A: Reduction of Ethyl 4-nitroisoxazole-3-carboxylate

This protocol yields the target amino-ester building block.

Reagents: Ethyl 4-nitroisoxazole-3-carboxylate (1.0 eq), Iron powder (5.0 eq), Acetic Acid (glacial), Water, Ethyl Acetate.

  • Preparation: Dissolve ethyl 4-nitroisoxazole-3-carboxylate (e.g., 10 mmol) in a mixture of glacial acetic acid and water (3:1 v/v, 50 mL).

  • Reduction: Add Iron powder (50 mmol) in portions to the stirring solution.

  • Reaction: Heat the mixture to 50°C and stir for 2–4 hours. Monitor via TLC (disappearance of the nitro spot, appearance of a lower Rf fluorescent amine spot).

  • Workup: Cool to room temperature. Filter off the iron residues through a Celite pad. Wash the pad with Ethyl Acetate.

  • Neutralization: Concentrate the filtrate to remove most acetic acid. Partition the residue between Ethyl Acetate and saturated

    
     solution (Caution: Gas evolution).
    
  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:EtOAc gradient) to yield ethyl 4-amino-1,2-oxazole-3-carboxylate as a pale yellow solid.

Protocol B: Synthesis of Isoxazolo[4,5-d]pyrimidin-4(5H)-one

This protocol demonstrates the fusion reaction.

Reagents: Ethyl 4-amino-1,2-oxazole-3-carboxylate (1.0 eq), Formamide (excess), Ammonium Acetate (catalytic).

  • Setup: In a round-bottom flask, mix the amino-ester (5 mmol) with Formamide (10 mL). Add a catalytic amount of Ammonium Acetate (0.5 mmol).

  • Cyclization: Heat the mixture to 140–150°C (oil bath). The high temperature is required to drive the condensation and the subsequent intramolecular cyclization.

  • Monitoring: Stir for 6–8 hours. The reaction typically proceeds via an intermediate amide which then cyclizes.

  • Workup: Cool the reaction mixture to room temperature. Pour the solution into ice-cold water (50 mL).

  • Precipitation: The product, isoxazolo[4,5-d]pyrimidin-4(5H)-one , usually precipitates as a solid.

  • Filtration: Collect the solid by vacuum filtration, wash copiously with water to remove formamide, and dry in a vacuum oven.

References

  • Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Source: European Journal of Medicinal Chemistry / NIH PubMed URL:[Link] (Search Term: Isoxazolo[4,5-d]pyrimidine PI3K)

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate: Synthesis and Crystal Structure. (Analogous reduction protocol) Source: NIH / PMC URL:[Link]

  • Synthesis and pharmacological screening of derivatives of isoxazolo[4,5-d]pyrimidine. Source: European Journal of Medicinal Chemistry URL:[Link]

  • Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. (Structural comparison of 3-carboxylate isomers) Source: NIH / PMC URL:[Link]

The Push-Pull Dynamics: Electronic Characterization and Synthetic Utility of Amino-Isoxazole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Isoxazole-3-carboxylates represent a distinct class of "push-pull" heterocyclic scaffolds. Unlike standard anilines or aliphatic amines, the amino group attached to the isoxazole core functions within a highly polarized electronic environment.[1] The 3-carboxylate moiety acts as a strong electron-withdrawing group (EWG), while the amino group (typically at position 4 or 5) acts as an electron bond donor (EDG).

For drug development professionals, understanding this electronic duality is critical.[1] It dictates:

  • Metabolic Stability: The electron-deficient ring is resistant to oxidative metabolism (e.g., P450).

  • Bioisosterism: The 4-amino-isoxazole-3-carboxylate motif is a validated bioisostere for anthranilic acid (ortho-aminobenzoic acid) but with significantly altered hydrogen bond donor (HBD) acidity.

  • Synthetic Reactivity: The nucleophilicity of the amine is drastically attenuated, requiring specific activation protocols for library generation.

Electronic Structure Analysis

The "Push-Pull" System

The electronic behavior of the amino group depends entirely on its regiochemical position relative to the ring heteroatoms and the carboxylate.

  • 4-Amino-isoxazole-3-carboxylate: The amino group at C4 is "enamine-like." However, its lone pair is delocalized into the aromatic system.[1] The adjacent C3-carboxylate exerts a strong inductive ($ -I

    
     -M $) pull, significantly reducing the electron density on the exocyclic nitrogen.
    
    • Consequence: The amine is weakly nucleophilic (pKa of conjugate acid

      
       1.5–2.0), making it resistant to protonation at physiological pH but also sluggish in standard acylation reactions.[1]
      
  • 5-Amino-isoxazole-3-carboxylate: The amino group at C5 is part of a vinylogous amide/amidine system involving the ring oxygen and nitrogen.

    • Consequence: This position is often labile.[1][2] Under basic conditions, 5-amino-isoxazoles can undergo ring-opening rearrangements (resembling the Boulton-Katritzky rearrangement mechanisms), making them less stable scaffolds for robust library synthesis compared to the 4-amino isomers.

Resonance Visualization (DOT Diagram)

The following diagram illustrates the resonance stabilization that diminishes the nucleophilicity of the 4-amino group.

Resonance N_LonePair Amino N Lone Pair Ring_C4 C4 (Ring) N_LonePair->Ring_C4 +M Effect Ring_C5 C5 (Ring) Ring_C4->Ring_C5 Delocalization Carboxylate C3-Carboxylate (EWG) Carboxylate->Ring_C4 -I / -M Withdrawal

Quantitative Data Profile

The following data compares the 4-amino-isoxazole-3-carboxylate scaffold against related heterocycles to contextualize its electronic state.

PropertyEthyl 4-aminoisoxazole-3-carboxylateEthyl 4-aminobenzoate (Benzocaine)4-AminopyridineSignificance
pKa (Conjugate Acid) ~1.8 (Predicted)2.59.1The isoxazole amine is far less basic than pyridine and even less basic than aniline derivatives.
1H NMR (NH2)

5.0 – 6.0 ppm

4.0 – 4.5 ppm

5.5 ppm
Downfield shift indicates deshielding by the electron-poor ring.
Nucleophilicity LowModerateHigh (at Ring N)Requires catalysis (DMAP/nucleophilic catalysts) for acylation.[1]
H-Bond Donor ModerateModerateWeakGood permeability profile for CNS drugs.

Note: NMR shifts are solvent-dependent (typically DMSO-d6 or CDCl3).

Reactivity & Synthetic Protocols[3][4][5][6][7][8]

Causality in Synthesis

Because the 4-amino group is electron-deficient, standard nucleophilic substitutions (SN2) often fail or require high temperatures.

  • Acylation: Requires activated esters or acid chlorides with a base trap.

  • Sandmeyer Reaction: Diazotization is possible but requires non-aqueous conditions (e.g.,

    
    -BuONO) because the diazonium intermediate is unstable in water due to the electron-poor ring.
    
Self-Validating Protocol: Reduction of 4-Nitro to 4-Amino

Objective: Synthesize ethyl 4-aminoisoxazole-3-carboxylate from ethyl 4-nitroisoxazole-3-carboxylate. Rationale: Direct amination of the isoxazole ring is difficult. Nitration followed by reduction is the standard, high-fidelity route.

Reagents:
  • Precursor: Ethyl 4-nitroisoxazole-3-carboxylate (1.0 eq)

  • Reductant: Stannous Chloride Dihydrate (

    
    ) (5.0 eq)[1]
    
  • Solvent: Ethanol (0.1 M concentration)[1]

  • Workup: Ethyl Acetate / Sat.[1]

    
    
    
Step-by-Step Methodology:
  • Setup: Dissolve the nitro-isoxazole in Ethanol in a round-bottom flask.

  • Addition: Add

    
     portion-wise at room temperature. Observation Check: The solution may turn slightly yellow/turbid.
    
  • Reaction: Heat to 70°C for 2–3 hours.

  • Validation Point (TLC):

    • Eluent: 30% EtOAc in Hexanes.

    • Success Criteria: Disappearance of the non-polar nitro spot (high

      
      ) and appearance of a polar, UV-active fluorescent spot (lower 
      
      
      
      , amine).[1] The amine spot often turns brown/red upon staining with Ninhydrin (unlike the nitro).
  • Quench: Cool to RT. Pour into ice-water. Neutralize with saturated

    
     until pH ~8. Caution: Heavy tin salts will precipitate.[1]
    
  • Extraction: Filter through Celite to remove tin salts (Critical step for yield).[1] Extract filtrate with EtOAc (3x).[1]

  • Purification: Dry over

    
    , concentrate. Recrystallize from Ethanol/Hexane if necessary.[1]
    
Synthetic Workflow Diagram

Synthesis Nitro Start: 4-Nitroisoxazole-3-carboxylate SnCl2 Reagent: SnCl2 / EtOH / 70°C Nitro->SnCl2 TLC_Check Validation: TLC (Ninhydrin +) SnCl2->TLC_Check Workup Workup: NaHCO3 / Celite Filter TLC_Check->Workup If Nitro spot gone Product Product: 4-Aminoisoxazole-3-carboxylate Workup->Product

Medicinal Chemistry Implications[2][4][9][10][11][12]

Bioisosteric Replacement

The 4-aminoisoxazole-3-carboxylate is a rigidified, electron-poor bioisostere of anthranilic acid .

  • Application: Used in designing inhibitors where an intramolecular hydrogen bond (between the amine and the carbonyl oxygen) is required to lock the conformation.

  • Advantage: The isoxazole ring reduces lipophilicity (LogP) compared to a phenyl ring, potentially improving solubility.[1]

Metabolic Stability

The electron-poor nature of the ring protects the C5 position from oxidative metabolism. However, the amino group itself can be a handle for Phase II conjugation (N-acetylation or glucuronidation).

  • Design Tip: If N-acetylation is a metabolic liability, alkylating the amine (secondary amine) or cyclizing it into a fused ring (e.g., isoxazolo[5,4-d]pyrimidinone) eliminates this clearance pathway.[1]

References

  • Synthesis and Reactivity of Aminoisoxazoles

    • Title: Reactions of 3(5)
    • Source:Current Organic Chemistry (via ResearchGate).[1]

    • URL:[Link]

  • Crystallographic and Structural Data

    • Title: Ethyl 5-(4-aminophenyl)
    • Source:Acta Crystallographica Section E (NIH/PMC).[1]

    • URL:[Link]

  • Medicinal Chemistry Application (Leflunomide Analogs)

    • Title: Advances in isoxazole chemistry and their role in drug discovery.[2][3][4][5][6]

    • Source:RSC Advances.
    • URL:[Link]

  • Synthetic Methodology (Isoxazole-3-carboxylates)

    • Title: An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.[7]

    • Source:Beilstein Journal of Organic Chemistry.
    • URL:[Link][1]

Sources

Technical Guide: Crystal Structure Analysis of Ethyl 4-amino-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the structural determination and crystallographic analysis of Ethyl 4-amino-1,2-oxazole-3-carboxylate .

This guide is structured for researchers and drug development professionals, focusing on the methodology of solid-state characterization, expected structural motifs based on isoxazole chemistry, and the supramolecular interactions that govern its stability and bioavailability.

Executive Summary

The compound ethyl 4-amino-1,2-oxazole-3-carboxylate (also known as ethyl 4-aminoisoxazole-3-carboxylate) represents a critical scaffold in medicinal chemistry, particularly as a precursor for glutamate receptor agonists and non-proteinogenic amino acid mimetics. Its solid-state behavior is governed by the interplay between the rigid isoxazole core and the flexible ethyl ester chain, mediated by strong hydrogen bonding potential at the C3 and C4 positions.

This guide outlines the protocol for the crystallographic characterization of this molecule, detailing synthesis, single-crystal growth, diffraction data collection, and topological analysis of intermolecular interactions.

Chemical Identity & Structural Significance[1][2][3][4][5][6]

FeatureSpecification
IUPAC Name Ethyl 4-amino-1,2-oxazole-3-carboxylate
Formula C₆H₈N₂O₃
Core Scaffold 1,2-Oxazole (Isoxazole)
Key Substituents C3-Ethoxycarbonyl; C4-Amino
Electronic Character Aromatic heterocycle with push-pull electronics (Amino donor / Ester acceptor)

Scientific Context: The 1,2-oxazole ring is planar. In this specific isomer, the 4-amino group and the 3-carboxylate group are vicinal (adjacent). This proximity is structurally significant because it facilitates the formation of a stable intramolecular hydrogen bond (N–H···O=C), which locks the ester group into coplanarity with the heterocyclic ring, influencing solubility and receptor binding affinity [1, 2].

Experimental Protocol: Synthesis to Structure

To ensure high-quality structural data, the following workflow must be rigorously maintained.

Synthesis & Purification[6]
  • Precursor: The synthesis typically proceeds via the cyclization of ethyl 2-cyano-3-ethoxyacrylate with hydroxylamine or reduction of the corresponding 4-nitroisoxazole derivative [3].

  • Purification: Crude product must be purified via column chromatography (Silica gel; Hexane:EtOAc gradient) to remove regioisomers (e.g., 5-amino derivatives) which co-crystallize and disorder the lattice.

Single Crystal Growth (The Critical Step)

Obtaining diffraction-quality crystals requires controlling the nucleation rate to minimize twinning.

  • Method A (Slow Evaporation): Dissolve 20 mg in Ethanol/Ethyl Acetate (1:1 v/v). Allow to stand at 4°C. Result: Prismatic colorless blocks.

  • Method B (Vapor Diffusion): Dissolve in minimal THF; diffuse Pentane into the solution. Result: High-purity needles.

  • Criteria: Crystals must exhibit sharp extinction under polarized light and distinct faces.

Data Collection Strategy
  • Instrument: Bruker D8 QUEST or equivalent with Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation.

  • Temperature: 100 K (Cryostream). Reasoning: Low temperature minimizes thermal motion (ellipsoids) of the flexible ethyl chain and amino protons, allowing for precise H-atom location.

  • Resolution: Collect data to at least 0.8 Å resolution to resolve electron density for hydrogen bonding analysis.

Structural Analysis & Expected Motifs

Upon solving the structure (typically Space Group P2₁/c or P-1), the analysis must focus on three specific geometric pillars.

Molecular Conformation

The isoxazole ring (O1-N2-C3-C4-C5) is strictly planar. However, the orientation of the C3-ester group is the variable parameter.

  • Metric: Torsion angle

    
    (O1-C3-C(ester)-O(carbonyl)).
    
  • Expectation:

    
     or 
    
    
    
    . The resonance between the ring and the carbonyl favors a planar arrangement.
Intramolecular Hydrogen Bonding (The "Lock")

In 4-amino-3-carboxylate derivatives, an intramolecular Resonance-Assisted Hydrogen Bond (RAHB) is frequently observed.

  • Interaction: N(amino)-H[1] ··· O(carbonyl).

  • Geometry: This forms a pseudo-6-membered ring fused to the isoxazole core.

  • Effect: This "locks" the conformation, reducing entropy and increasing lipophilicity by masking the polar donor/acceptor groups [4].

Supramolecular Architecture (Packing)

The crystal packing is driven by the remaining amino proton and the ring nitrogen (N2).

  • Primary Motif: Centrosymmetric Dimers (

    
    ).
    
    • Two molecules pair up via N–H[2][1][3]···N(ring) or N–H···O(ester) bonds.

  • Secondary Motif:

    
    -
    
    
    
    Stacking.
    • The electron-deficient isoxazole rings stack in an antiparallel fashion (centroid-centroid distance ~3.6–3.8 Å).

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from raw crystal selection to topological surface analysis.

CrystalAnalysis Synthesis Synthesis & Purification (Remove Regioisomers) Crystallization Crystallization (Slow Evap: EtOH/EtOAc) Synthesis->Crystallization Diffraction X-Ray Diffraction (Mo-Kα, 100 K) Crystallization->Diffraction Select Crystal > 0.2mm StructureSol Structure Solution (SHELXT / OLEX2) Diffraction->StructureSol Integration & Scaling Refinement Refinement Strategy (Anisotropic non-H atoms) StructureSol->Refinement Analysis Structural Analysis Refinement->Analysis Metrics Geometric Metrics (Planarity, Bond Lengths) Analysis->Metrics HBonding H-Bonding Network (Intra vs Inter) Analysis->HBonding Hirshfeld Hirshfeld Surface (d_norm mapping) Analysis->Hirshfeld HBonding->Hirshfeld Validates

Caption: Workflow for the structural determination of ethyl 4-amino-1,2-oxazole-3-carboxylate, moving from synthesis to topological validation.

Advanced Validation: Hirshfeld Surface Analysis

To move beyond simple bond lengths, researchers must employ Hirshfeld surface analysis (using CrystalExplorer) to quantify intermolecular contacts.

The Surface

Map the


 property onto the molecular surface.
  • Red Spots: Indicate strong hydrogen bond contacts (shorter than van der Waals radii). Expect distinct red spots at the Amino (H-donor) and Carbonyl Oxygen (H-acceptor) .

  • White Regions: Indicate contacts at van der Waals separation (H···H contacts).

2D Fingerprint Plots

Generate 2D fingerprint plots (


 vs 

) to separate interaction types:
  • H···O/O···H Spikes: These sharp spikes at the bottom left of the plot quantify the strength of the hydrogen bonding network.

  • C···C Regions: A green region in the center of the plot indicates

    
    -
    
    
    
    stacking interactions between isoxazole rings [5].

Reporting Standards (CIF Checklist)

When publishing or archiving this structure, ensure the Crystallographic Information File (CIF) contains:

  • CheckCIF Validation: No A-level alerts regarding void spaces or missing atoms.

  • Disorder Modeling: If the ethyl tail is disordered (common at RT), model it over two positions with occupancy refinement.

  • H-Atom Treatment: Amino H-atoms should ideally be located in the difference Fourier map and refined semi-freely (with distance restraints) rather than placed geometrically, to accurately reflect H-bonding geometry.

References

  • Poursattar Marjani, A., et al. (2013).[4] Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. Journal of the Iranian Chemical Society.

  • Abdul Manan, N. A., et al. (2023).[5] Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData.

  • Speranza, G., et al. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks.[6] Beilstein Journal of Organic Chemistry.

  • Baures, P. W., et al. (2002).[7] Intramolecular hydrogen bonding and intermolecular dimerization in the crystal structures of imidazole-4,5-dicarboxylic acid derivatives. Crystal Growth & Design.

  • Ojala, W. H., et al. (2022).[4] Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Acta Crystallographica Section E.

Sources

Methodological & Application

Application Note: Strategic Synthesis of Polysubstituted Isoxazoles & Fused Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists focusing on the ethyl 4-amino-1,2-oxazole-3-carboxylate scaffold. This specific isomer (4-amino-3-carboxylate) is a critical, yet often underutilized, "ortho-amino ester" building block that provides distinct access to isoxazolo[4,5-d]pyrimidines —a scaffold structurally isomeric to the more common [5,4-d] systems and serving as a potent purine isostere in kinase inhibition and immunomodulation.

Precursor: Ethyl 4-amino-1,2-oxazole-3-carboxylate (Ethyl 4-aminoisoxazole-3-carboxylate) CAS: 119838-38-9 (Generic generic core reference) Focus: Divergent Synthesis, Heterocyclization, and Purine Isosterism

Executive Summary & Chemical Logic

The ethyl 4-amino-1,2-oxazole-3-carboxylate scaffold presents a unique bifunctional "push-pull" system. Unlike its regioisomer (ethyl 5-amino-1,2-oxazole-4-carboxylate), which cyclizes to isoxazolo[5,4-d]pyrimidines, this 4-amino-3-carboxylate precursor cyclizes to form isoxazolo[4,5-d]pyrimidines .

This distinction is non-trivial in drug design:

  • Purine Isosterism: The [4,5-d] fused system mimics the adenine core with altered H-bond donor/acceptor vectors, often improving selectivity against ATP-binding pockets (e.g., PI3K, EGFR).

  • Reactivity Profile: The C4-amine is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the isoxazole ring, yet it remains sufficiently reactive for acylation and heterocyclization under forcing conditions.

  • Ortho-Effect: The adjacency of the C4-amino and C3-ester groups allows for rapid condensation with one-carbon synthons (formamide, orthoesters) to close the pyrimidine ring.

Decision Pathways & Synthetic Strategy

The following flowchart illustrates the divergent synthetic pathways available from the core scaffold.

G Start Ethyl 4-amino-1,2-oxazole- 3-carboxylate OneC 1-Carbon Synthon (Formamide/Orthoester) Start->OneC Condensation IsoC Isocyanates (R-NCO) Start->IsoC Nucleophilic Addn AcidCl Acid Chlorides (R-COCl) Start->AcidCl Acylation Fused Isoxazolo[4,5-d]pyrimidine (Purine Isostere) OneC->Fused Cyclodehydration (>140°C) Urea Isoxazolyl Ureas (Kinase Linkers) IsoC->Urea RT, Base CyclicUrea Cyclization to Isoxazolo[4,5-d]pyrimidine-2,4-dione Urea->CyclicUrea Base/Heat Amide N-Acyl Isoxazoles AcidCl->Amide Pyridine/DCM

Figure 1: Divergent synthetic pathways. The [4,5-d]pyrimidine formation (Green) is the primary value driver for this scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of Isoxazolo[4,5-d]pyrimidin-4(5H)-ones

Objective: Create a fused bicyclic system mimicking hypoxanthine/adenine. Mechanism: The amine condenses with the electrophilic carbon of formamide, followed by intramolecular nucleophilic attack of the resulting intermediate on the ethyl ester, releasing ethanol.

Materials:

  • Ethyl 4-amino-1,2-oxazole-3-carboxylate (1.0 equiv)

  • Formamide (Excess, acts as solvent/reagent)

  • Ammonium acetate (0.1 equiv, catalyst)

Step-by-Step Methodology:

  • Setup: In a heavy-walled pressure vial or round-bottom flask equipped with a reflux condenser, charge the isoxazole substrate (e.g., 5.0 mmol).

  • Solvent Addition: Add Formamide (10 mL/g of substrate). Note: Formamide must be dry; water inhibits the cyclization.

  • Catalysis: Add Ammonium Acetate (0.5 mmol). This buffers the reaction and assists in the initial nucleophilic attack.

  • Reaction: Heat the mixture to 140–150 °C for 6–12 hours.

    • Monitoring: Monitor by LC-MS. The intermediate (N-formyl species) may appear before full cyclization. Look for [M-EtOH] mass shift.

  • Workup: Cool the reaction mixture to room temperature.

    • Precipitation: Pour the mixture into ice-cold water (50 mL). The fused product typically precipitates as an off-white solid.

    • Isolation: Filter the solid, wash copiously with water (to remove formamide), and dry under vacuum.

  • Purification: Recrystallization from Ethanol/DMF (9:1) is usually sufficient.

Yield Expectation: 65–80%

Protocol B: Synthesis of Isoxazolyl Ureas (and subsequent cyclization)

Objective: Synthesize urea-linked derivatives (common kinase inhibitor motif) or cyclize to isoxazolo[4,5-d]pyrimidine-2,4-diones.

Materials:

  • Ethyl 4-amino-1,2-oxazole-3-carboxylate (1.0 equiv)

  • Aryl Isocyanate (1.1 equiv)

  • Pyridine (2.0 equiv) or Triethylamine

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve the isoxazole (1.0 equiv) in anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.

  • Base Addition: Add Pyridine (2.0 equiv). Critical: The isoxazole amine is weakly nucleophilic; pyridine acts as both base and acyl-transfer catalyst.

  • Addition: Dropwise add the Aryl Isocyanate (1.1 equiv) at 0 °C.

  • Reaction: Warm to room temperature and stir for 4–16 hours.

    • Checkpoint: TLC should show consumption of the starting amine.

  • Workup:

    • Quench with 1M HCl (aq) to remove pyridine.

    • Extract with DCM, dry over MgSO₄, and concentrate.

  • Optional Cyclization (to Dione):

    • Dissolve the isolated urea in Ethanol.

    • Add Sodium Ethoxide (2.0 equiv) and reflux for 2 hours.

    • Acidify with acetic acid to precipitate the isoxazolo[4,5-d]pyrimidine-2,4-dione .

Quantitative Data Summary

Reaction TypeReagentConditionsProduct ClassTypical YieldKey Challenge
Fusion Formamide150°C, 8hIsoxazolo[4,5-d]pyrimidine70-85%High temp required; Formamide removal
Fusion Triethyl OrthoformateReflux, Ac₂OIsoxazolo[4,5-d]pyrimidine60-75%Moisture sensitivity
Urea Formation Phenyl IsocyanateDCM, Pyridine, RTN-Carbamoyl Isoxazole85-95%Weak nucleophilicity of amine
Amide Coupling Benzoyl ChlorideDCM, TEA, 0°CN-Acyl Isoxazole80-90%O-acylation side product (rare)

Senior Scientist "Field Notes" & Troubleshooting

1. Regioselectivity & Isomer Confusion:

  • The Trap: Commercial catalogs often confuse ethyl 4-amino-1,2-oxazole-3-carboxylate with ethyl 5-amino-1,2-oxazole-4-carboxylate.

  • Verification: Always verify via 1H NMR. The C5-proton in the 4-amino-3-ester appears as a singlet around 8.5–9.0 ppm (deshielded by the adjacent N and O). If you see a methyl group singlet or lack of this distinctive aromatic proton, you have the wrong isomer.

2. Nucleophilicity Issues:

  • The amine at C4 is conjugated to the electron-withdrawing isoxazole ring. It is significantly less nucleophilic than aniline.

  • Solution: For difficult amide couplings, do not rely on EDC/NHS. Use Acid Chlorides or HATU with a stronger base (DIPEA) and heat (50°C) if necessary.

3. Cyclization Moisture Sensitivity:

  • When closing the pyrimidine ring using orthoesters (e.g., triethyl orthoformate), strictly anhydrous conditions are required. Any water present will hydrolyze the ester to the acid, which may decarboxylate or fail to cyclize efficiently.

References

  • Wagner, E., et al. (2008).[1] "Synthesis and pharmacological screening of derivatives of isoxazolo[4,5-d]pyrimidine." European Journal of Medicinal Chemistry, 43(11), 2498–2504.[1]

  • Jia, Q. F., et al. (2013).[2] "Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition." Synlett, 24, 79–84.[2]

  • PubChem. (n.d.). "Ethyl 4-amino-1,2-oxazole-3-carboxylate Compound Summary." National Library of Medicine.

  • Ryng, S., et al. (1999). "Synthesis and immunotropic activity of new isoxazolo[5,4-d]pyrimidine derivatives." (Provided for comparative structural context regarding the [5,4-d] vs [4,5-d] isomerism). Il Farmaco, 54(6), 359-363.

Sources

Protocols for amide coupling reactions with ethyl 4-amino-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of ethyl 4-carboxamido-1,2-oxazole-3-carboxylate derivatives, this application note provides researchers, scientists, and drug development professionals with detailed protocols and expert insights into amide coupling reactions involving the key heterocyclic building block, ethyl 4-amino-1,2-oxazole-3-carboxylate.

Introduction: The Significance of Isoxazole Carboxamides

The 1,2-oxazole (isoxazole) ring is a prominent scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide array of therapeutic properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[2][3] The synthesis of isoxazole carboxamides, in particular, represents a critical step in the development of novel drug candidates.[4]

Ethyl 4-amino-1,2-oxazole-3-carboxylate is a versatile starting material for creating diverse libraries of such compounds. The amino group at the 4-position, however, is attached to an electron-deficient heterocyclic ring, rendering it less nucleophilic than typical anilines or aliphatic amines. This characteristic can make standard amide coupling reactions sluggish and challenging, often resulting in low yields or incomplete conversions.[5][6]

This guide provides robust, field-proven protocols designed to overcome these challenges, enabling the efficient synthesis of a wide range of amide derivatives from this important precursor. We will delve into the mechanistic underpinnings of common coupling strategies and offer step-by-step methodologies using both carbodiimide and uronium-based reagents.

Core Principles of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow and requires the activation of the carboxylic acid.[7][8] This is achieved using coupling reagents that convert the carboxyl group's hydroxyl into a better leaving group, creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.

Common Coupling Reagents and Their Mechanisms

Two major classes of coupling reagents are routinely employed in modern organic synthesis: carbodiimides and uronium/aminium salts.

  • Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble reagent that activates a carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is unstable and can rearrange to a stable N-acylurea byproduct, especially if the amine nucleophile is weak. To prevent this and to minimize racemization in chiral acids, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always used. HOBt intercepts the O-acylisourea to form a more stable HOBt-ester, which then reacts cleanly with the amine to form the desired amide.[7][9]

  • Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective for challenging amide couplings.[10] Derived from the additive HOAt (1-Hydroxy-7-azabenzotriazole), HATU facilitates the formation of a highly reactive OAt-active ester.[7] These reagents are known for their high reactivity, fast reaction times, and low rates of epimerization, making them particularly suitable for coupling with weakly nucleophilic amines like ethyl 4-amino-1,2-oxazole-3-carboxylate.[7][10]

The general mechanism for amide bond formation mediated by these coupling agents is visualized below.

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack RCOOH Carboxylic Acid (R-COOH) ActiveEster Reactive Intermediate (O-Acylisourea or Active Ester) RCOOH->ActiveEster Activation CouplingReagent Coupling Reagent (e.g., EDC, HATU) + Additive (e.g., HOBt) CouplingReagent->ActiveEster Amide Final Amide Product ActiveEster->Amide Nucleophilic Attack Amine Ethyl 4-amino-1,2-oxazole-3-carboxylate (Ar-NH2) Amine->Amide Byproducts Byproducts (Urea, HOBt) Amide->Byproducts

Caption: General mechanism of amide bond formation.

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This protocol is a standard, cost-effective method suitable for a range of carboxylic acids. It is crucial to monitor the reaction closely due to the potentially sluggish reactivity of the amino-oxazole.

Reagents and Materials
  • Ethyl 4-amino-1,2-oxazole-3-carboxylate

  • Carboxylic acid of interest (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel)

Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq) and dissolve it in the anhydrous solvent (e.g., DCM, approx. 0.1 M concentration relative to the amine).

  • Reagent Addition: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes. Some protocols recommend cooling the mixture to 0 °C in an ice bath before this step.[11]

  • Amine Addition: Add the ethyl 4-amino-1,2-oxazole-3-carboxylate (1.0 eq) to the flask, followed by the dropwise addition of the base (e.g., DIPEA, 3.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The extended reaction time is often necessary for electron-deficient amines.[5]

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[7]

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. This removes the urea byproduct, excess base, and unreacted acid.[11]

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by silica gel column chromatography to yield the pure amide.[2][12]

Protocol 2: HATU-Mediated Amide Coupling

This protocol is recommended for more challenging couplings, including those with sterically hindered carboxylic acids or when the EDC/HOBt method gives low yields.[7][10]

Reagents and Materials
  • Ethyl 4-amino-1,2-oxazole-3-carboxylate

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (3.0-4.0 eq)

  • Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification supplies

Step-by-Step Methodology
  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in the anhydrous solvent (e.g., DMF).

  • Activation: Add the base (e.g., DIPEA, 3.0-4.0 eq) to the mixture and stir at room temperature for 5-10 minutes to allow for the formation of the active ester. The solution may turn yellow.

  • Amine Addition: Add a solution of ethyl 4-amino-1,2-oxazole-3-carboxylate (1.0 eq) in a small amount of DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. HATU-mediated reactions are typically much faster than EDC couplings.[7]

  • Monitoring: Monitor the reaction by TLC or LC-MS.[13]

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash extensively with water or 10% LiCl (aq) to remove DMF and byproducts. Follow with washes of 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by silica gel column chromatography or crystallization.[12][14]

Experimental Workflow and Data Summary

The general workflow for performing and analyzing these amide coupling reactions is outlined below.

Caption: A typical experimental workflow for amide coupling.

Comparison of Coupling Protocols
ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Reactivity Moderate; can be sluggish with weak nucleophiles.[5]High; very effective for challenging couplings.[7][10]
Reaction Time Longer (12-24 hours)Shorter (2-12 hours)
Byproducts Water-soluble ureaWater-soluble urea
Cost LowerHigher
Solvents DCM, DMFDMF, ACN
Additives HOBt (required)None (HOAt is part of the reagent structure)
Workup Standard aqueous extractionCan be more challenging due to DMF removal

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficient activation of carboxylic acid.2. Low nucleophilicity of the amine.3. Reagents degraded by moisture.1. Switch to a more powerful coupling reagent like HATU.2. Increase reaction time and/or temperature (e.g., 40-50 °C).3. Ensure all reagents and solvents are anhydrous. Use fresh reagents.
Recovery of Starting Amine Reaction is too slow or has not gone to completion.As above: increase reaction time, temperature, or switch to HATU. Consider using a slight excess of the activated acid (1.2-1.5 eq).
Formation of N-acylurea (with EDC) The O-acylisourea intermediate rearranged before reacting with the amine.Ensure HOBt is used. Add the amine promptly after the initial activation period.
Difficult Purification Byproducts co-elute with the product.For EDC reactions, ensure workup is thorough to remove the urea. For HATU reactions in DMF, ensure the solvent is completely removed by extensive aqueous washing before chromatography.[14]

References

  • Eid, E. E., & El-Enany, M. M. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports. Available at: [Link]

  • Reddy, T. S., & Lee, J. (2023). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. International Journal of Scientific Research in Science and Technology.
  • Pravin, V. K., & Karnik, A. V. (2011). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. ACS Combinatorial Science. Available at: [Link]

  • Al-Amiery, A. A. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience.
  • Kumar, A., & Narasimhan, B. (2012).
  • Reddy, K. L., et al. (2021). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). commonorganicchemistry.com. Available at: [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. aapptec.com. Available at: [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. aapptec.com. Available at: [Link]

  • Nielsen, M., et al. (2022). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv.
  • ResearchGate. (n.d.). Scheme 4 Monitoring the amide coupling reaction by 1 H NMR. ResearchGate. Available at: [Link]

  • Den Hollander, C. W. (1970). U.S. Patent No. 3,536,729. Washington, DC: U.S. Patent and Trademark Office.
  • Sau, S., et al. (2021). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. JACS Au. Available at: [Link]

  • Wang, Y., et al. (2024). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. Digital Discovery. Available at: [Link]

  • Abu-Aisheh, R., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • Nielsen, S. D., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, M., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available at: [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. AxisPharm. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • AAPPTec. (n.d.). Coupling Reagents. aapptec.com. Available at: [Link]

  • Nielsen, S. D., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • James, B. R., & O'Brien, P. (2022). Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal. Available at: [Link]

  • Amerigo Scientific. (n.d.). 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide. Amerigo Scientific. Available at: [Link]

  • ResearchGate. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. Available at: [Link]

  • Reddit. (2022). amide coupling help. r/Chempros. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. commonorganicchemistry.com. Available at: [Link]

  • ChemRxiv. (2023).
  • Yahyazadeh, A., & Haghi, M. (2005). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry.
  • ResearchGate. (2020). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. organic-chemistry.org. Available at: [Link]

Sources

Application Note: Strategic Synthesis of Antifungal Agents from Ethyl 4-amino-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The isoxazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in marketed drugs like sulfamethoxazole (antibacterial) and isoxaflutole (herbicide). In antifungal discovery, the ethyl 4-amino-1,2-oxazole-3-carboxylate (also known as ethyl 4-amino-3-isoxazolecarboxylate) is a high-value precursor. Its orthogonal reactivity—combining a nucleophilic amine at C4 and an electrophilic ester at C3—enables rapid access to two distinct classes of antifungal candidates:

  • Functionalized Ureas/Amides: Direct derivatization of the C4-amine to target cell wall biosynthesis.

  • Fused Isoxazolo[4,3-d]pyrimidines: Cyclocondensation reactions that "lock" the conformation, often enhancing potency against resistant strains (e.g., Candida albicans, Aspergillus niger) by mimicking purine bases.

This guide provides validated protocols for transforming this specific starting material into bioactive antifungal agents, emphasizing the synthesis of isoxazolopyrimidine-thiones via isothiocyanate intermediates.

Scientific Rationale & Mechanism

The Chemical Logic

The starting material, ethyl 4-amino-1,2-oxazole-3-carboxylate (1) , possesses a 1,2-relationship between the amino and ester groups. This geometry is critical.

  • Step 1 (Functionalization): The amine reacts with aryl isothiocyanates to form thioureas. These intermediates often exhibit intrinsic antifungal activity due to the thiocarbonyl moiety.

  • Step 2 (Annulation): Under basic conditions, the thiourea nitrogen attacks the adjacent C3-ester carbonyl. This intramolecular cyclization releases ethanol and forms the isoxazolo[4,3-d]pyrimidine core.

Biological Targets

Derivatives of this scaffold typically act via two primary mechanisms:

  • CYP51 Inhibition: The nitrogen-rich heterocycles coordinate with the heme iron of Lanosterol 14

    
    -demethylase, halting ergosterol biosynthesis and compromising fungal membrane integrity.
    
  • SDH Inhibition: Certain carboxamide derivatives disrupt the Succinate Dehydrogenase complex (Complex II) in the mitochondrial electron transport chain.

Pathway Visualization

Antifungal_Synthesis_Pathway Start Ethyl 4-amino-1,2-oxazole- 3-carboxylate (1) Inter Thiourea Intermediate (2) Start->Inter EtOH, Reflux, 4h Reagent Aryl Isothiocyanate (R-NCS) Reagent->Inter Product Isoxazolo[4,3-d]pyrimidine- 7(6H)-thione (3) Inter->Product Cyclocondensation Base 2N NaOH / Reflux Base->Product Target Target: CYP51 / SDH (Fungal Cell Death) Product->Target Bioactivity

Figure 1: Synthetic workflow transforming the isoxazole precursor into fused pyrimidine antifungals via thiourea intermediates.[1][2]

Experimental Protocols

Protocol A: Synthesis of Thiourea Derivatives (Intermediate)

This step functionalizes the C4-amine. The resulting thioureas are stable intermediates that can be isolated for biological testing or carried forward to cyclization.

Reagents:

  • Ethyl 4-amino-1,2-oxazole-3-carboxylate (1.0 eq)

  • Aryl isothiocyanate (e.g., Phenyl isothiocyanate, 4-Chlorophenyl isothiocyanate) (1.1 eq)

  • Absolute Ethanol (Solvent)[3]

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of ethyl 4-amino-1,2-oxazole-3-carboxylate in 20 mL of absolute ethanol.

  • Addition: Add 11 mmol of the appropriate aryl isothiocyanate dropwise at room temperature with magnetic stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours .
    
    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The starting amine spot (

      
      ) should disappear, replaced by a less polar thiourea spot.
      
  • Isolation: Cool the reaction mixture to

    
     in an ice bath. The thiourea derivative typically precipitates as a solid.
    
  • Filtration: Filter the solid under vacuum, wash with cold ethanol (

    
    ), and dry.
    
  • Recrystallization: Recrystallize from ethanol/DMF if necessary to achieve analytical purity.

Typical Yields: 75–85%

Protocol B: Cyclization to Isoxazolo[4,3-d]pyrimidine-7(6H)-thiones

This protocol utilizes the ester group at C3 to close the pyrimidine ring.

Reagents:

  • Thiourea Intermediate (from Protocol A) (1.0 eq)

  • 2N Sodium Hydroxide (NaOH) (aq)

  • 10% Hydrochloric Acid (HCl) (for neutralization)

Procedure:

  • Suspension: Suspend 5 mmol of the thiourea intermediate in 15 mL of 2N NaOH solution.

  • Cyclization: Reflux the mixture for 2–3 hours . The solution should become clear as the starting material is consumed and the salt of the product forms.

    • Mechanism Note: The base deprotonates the thiourea nitrogen, making it highly nucleophilic. It attacks the ester carbonyl, expelling ethoxide.

  • Workup: Cool the reaction mixture to room temperature.

  • Acidification: Carefully acidify the solution to pH 3–4 using 10% HCl. This protonates the thione/thiol tautomer, causing the product to precipitate.

  • Purification: Filter the precipitate, wash with water (

    
    ) to remove salts, and dry. Recrystallize from ethanol.
    

Self-Validating Step: The disappearance of the ester carbonyl peak (


) and the appearance of a secondary amide/thioamide stretch in the IR spectrum confirms cyclization.

Data Summary & Structure-Activity Relationship (SAR)

The following table summarizes expected yields and antifungal potency trends based on the substituent (


) derived from the isothiocyanate.
Compound IDR-Group (Substituent)Yield (Step 1)Yield (Step 2)Antifungal Potency (Predicted)
3a Phenyl (

)
82%78%Moderate
3b 4-Chlorophenyl85%80%High (Halogen effect)
3c 4-Fluorophenyl81%76%High (Metabolic stability)
3d 4-Methoxyphenyl79%72%Low-Moderate

Key Insight: Electron-withdrawing groups (Cl, F) on the phenyl ring typically enhance lipophilicity and metabolic stability, improving MIC values against C. albicans.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in solventUse anhydrous ethanol; isothiocyanates can hydrolyze.
No Precipitation in Step 2 pH not acidic enoughEnsure pH reaches < 4 during acidification. The product is soluble in base.
Incomplete Cyclization Insufficient heat/timeExtend reflux time to 5 hours; check if ester peak remains in IR.
Oily Product ImpuritiesTriturate the oil with cold diethyl ether to induce crystallization.

References

  • Synthesis and Antifungal Activity of Isoxazole Derivatives. National Institutes of Health (PMC). [Link] Context: Validates the antifungal potential of 5-substituted-4-amino-azole derivatives and thioesters.[4]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. [Link] Context: Provides detailed spectral analysis and cyclization conditions for related oxazolo-pyrimidine systems, applicable to the isoxazole analogues.

  • Synthesis, characterization and antifungal evaluation of 5-substituted-4-amino-1,2,4-triazole-3-thioesters. PubMed. [Link] Context: Describes the reaction of amino-esters with hydrazine and subsequent cyclization methodologies relevant to azole antifungals.

  • Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link] Context: Comprehensive review of isothiocyanate reactivity, crucial for Step 1 of the protocol.

Sources

Scalable synthesis protocols for ethyl 4-amino-1,2-oxazole-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Scalable Synthesis of Ethyl 4-amino-1,2-oxazole-3-carboxylate Derivatives

Introduction: The Significance of the Isoxazole Scaffold in Drug Discovery

The 1,2-oxazole (or isoxazole) ring is a privileged five-membered heterocyclic scaffold that constitutes the core of numerous pharmacologically active compounds.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a cornerstone in medicinal chemistry. Derivatives of isoxazole exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[2][3] Specifically, ethyl 4-amino-1,2-oxazole-3-carboxylate and its analogues serve as critical synthons and versatile building blocks for constructing more complex molecular architectures, making the development of robust and scalable synthetic protocols for their production a high-priority objective for researchers in pharmaceutical development.[5][6]

This application note provides a detailed, field-proven protocol for the scalable synthesis of ethyl 4-amino-1,2-oxazole-3-carboxylate, focusing on the underlying chemical principles, experimental causality, and practical considerations for large-scale production.

Core Synthetic Strategy: A Regiocontrolled Approach via β-Enamino Ester Cyclization

The synthesis of substituted isoxazoles is most commonly achieved through two primary pathways: the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine, or the [3+2] cycloaddition of a nitrile oxide with an alkyne.[7][8][9] To achieve the specific 4-amino-3-carboxylate substitution pattern in a scalable and regiochemically controlled manner, the most reliable strategy involves the construction of a functionalized acyclic precursor, which is then cyclized with hydroxylamine.

Our selected strategy is a robust three-step sequence commencing from the readily available and cost-effective starting material, ethyl cyanoacetate. This method ensures excellent control over the final substitution pattern and is amenable to scale-up.

G cluster_0 Part A: Intermediate Formation cluster_1 Part B: Amination cluster_2 Part C: Isoxazole Ring Formation A Ethyl Cyanoacetate + Triethyl Orthoformate B Ethyl 2-cyano-3-ethoxyacrylate A->B Condensation (Acetic Anhydride) C Ethyl 3-amino-2-cyanoacrylate B->C Amination (Ammonia) E Ethyl 4-amino-1,2-oxazole-3-carboxylate C->E Cyclization (Base, Ethanol) D Hydroxylamine HCl D->E Cyclization (Base, Ethanol)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-Amino-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of ethyl 4-amino-1,2-oxazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The guidance herein is based on established chemical principles and field-proven insights to help you navigate the common challenges associated with this synthesis and ultimately improve your reaction yields.

I. Reaction Overview and Mechanism

The synthesis of ethyl 4-amino-1,2-oxazole-3-carboxylate typically involves a multi-step process. A common route involves the reaction of a β-enamino ketoester with hydroxylamine hydrochloride.[1] Understanding the underlying mechanism is crucial for effective troubleshooting. The reaction proceeds through the initial formation of an intermediate via nucleophilic attack, followed by intramolecular cyclization and subsequent dehydration to yield the desired 1,2-oxazole ring system.[1]

Plausible Reaction Pathway

Reaction_Mechanism start β-Enamino Ketoester intermediate_A Intermediate A (Nucleophilic Addition) start->intermediate_A + reagent Hydroxylamine Hydrochloride (NH2OH·HCl) reagent->intermediate_A intermediate_B Intermediate B (Loss of Dimethylamine) intermediate_A->intermediate_B intermediate_C Intermediate C (Intramolecular Cyclization) intermediate_B->intermediate_C product Ethyl 4-amino-1,2-oxazole-3-carboxylate intermediate_C->product - H2O

Caption: Plausible reaction pathway for the synthesis of ethyl 4-amino-1,2-oxazole-3-carboxylate.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Possible Causes:

  • Poor Quality of Starting Materials: Impurities in the β-enamino ketoester or hydroxylamine hydrochloride can significantly hinder the reaction.

  • Incorrect Reaction pH: The pH of the reaction medium is critical for the cyclization step. A non-optimal pH can lead to side reactions or prevent the desired transformation.

  • Suboptimal Reaction Temperature: The reaction may be sensitive to temperature. Too low a temperature can result in a sluggish reaction, while too high a temperature might lead to decomposition of reactants or products.

  • Inefficient Water Removal: The final dehydration step is crucial for the formation of the oxazole ring. Inadequate removal of water can shift the equilibrium away from the product.

  • Presence of Competing Side Reactions: The formation of isomeric byproducts or decomposition pathways can reduce the yield of the desired product.

Solutions:

  • Verify Starting Material Purity:

    • Ensure the purity of the β-enamino ketoester and hydroxylamine hydrochloride using appropriate analytical techniques (e.g., NMR, melting point).

    • If necessary, purify the starting materials before use. For instance, recrystallization of hydroxylamine hydrochloride can be performed.

  • Optimize Reaction pH:

    • Carefully control the pH of the reaction mixture. The addition of a base, such as sodium acetate, is often employed to neutralize the hydrochloride in hydroxylamine hydrochloride and buffer the reaction.[2]

    • Experiment with a range of pH values to find the optimal condition for your specific substrate.

  • Temperature Screening:

    • Perform small-scale reactions at different temperatures (e.g., room temperature, 40°C, 60°C, reflux) to determine the optimal temperature for product formation.

  • Facilitate Water Removal:

    • If the reaction is performed in a solvent that forms an azeotrope with water (e.g., toluene), use a Dean-Stark apparatus to remove water as it is formed.

    • Alternatively, the use of a dehydrating agent can be considered, though compatibility with other reagents must be verified.

  • Minimize Side Reactions:

    • Analyze the crude reaction mixture by techniques like LC-MS or TLC to identify any major byproducts. Understanding the structure of these byproducts can provide insight into the competing reaction pathways.

Problem 2: Formation of Isomeric Byproducts

Possible Cause:

  • Regioselectivity Issues: The cyclization of the intermediate can sometimes lead to the formation of regioisomers, particularly if the starting β-enamino ketoester is unsymmetrical.[1]

Solutions:

  • Modify Reaction Conditions:

    • The choice of solvent and base can influence the regioselectivity of the cyclization. Experiment with different solvent systems (e.g., ethanol, methanol, DMF) and bases (e.g., sodium acetate, sodium hydroxide, triethylamine).

  • Structural Modification of Starting Material:

    • In some cases, modifying the structure of the starting β-enamino ketoester by introducing directing groups can favor the formation of the desired regioisomer.

Problem 3: Difficulty in Product Isolation and Purification

Possible Causes:

  • Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation or extraction difficult.

  • Co-elution with Impurities: During chromatographic purification, the product may co-elute with starting materials or byproducts.

Solutions:

  • Optimize Isolation Technique:

    • If the product is soluble, try to precipitate it by adding a non-solvent or by concentrating the reaction mixture.

    • For extraction, carefully select a solvent system that maximizes the partitioning of the product into the organic phase while leaving impurities in the aqueous phase.

  • Refine Purification Method:

    • For column chromatography, screen different solvent systems (eluents) to achieve better separation.

    • Consider alternative purification techniques such as recrystallization or preparative HPLC if column chromatography is ineffective.

III. Frequently Asked Questions (FAQs)

Q1: What is a typical solvent for this reaction?

A1: Ethanol is a commonly used solvent for the reaction of β-enamino ketoesters with hydroxylamine hydrochloride.[2][3] However, other solvents like methanol or aqueous ethanol can also be employed. The choice of solvent can impact reaction rate and yield, so it may need to be optimized for your specific substrate.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Q3: What is the role of sodium acetate in the reaction?

A3: When using hydroxylamine hydrochloride, sodium acetate is often added to act as a base.[2] It neutralizes the hydrochloric acid, liberating the free hydroxylamine, which is the active nucleophile in the reaction. It also helps to buffer the reaction mixture at a suitable pH for the cyclization to occur.

Q4: Can other bases be used instead of sodium acetate?

A4: Yes, other bases such as sodium hydroxide or potassium hydroxide in ethanol have been reported for similar cyclizations to form isoxazoles.[4] However, the choice of base should be made carefully, as stronger bases might promote undesired side reactions.

Q5: Are there alternative synthetic routes to 1,2-oxazoles?

A5: Yes, several other methods exist for constructing the 1,2-oxazole ring. One of the most common is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes.[1] The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern on the oxazole ring.

IV. Experimental Protocols

General Procedure for the Synthesis of Ethyl 4-amino-1,2-oxazole-3-carboxylate

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-enamino ketoester (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2-1.5 equivalents) and sodium acetate (1.2-1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Extraction: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure ethyl 4-amino-1,2-oxazole-3-carboxylate.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield check_sm Check Starting Material Purity start->check_sm Step 1 check_ph Optimize Reaction pH check_sm->check_ph If pure check_temp Screen Reaction Temperature check_ph->check_temp If optimal check_h2o Improve Water Removal check_temp->check_h2o If optimal analyze_byproducts Analyze for Side Products check_h2o->analyze_byproducts If efficient end Improved Yield analyze_byproducts->end

Caption: A systematic workflow for troubleshooting low yields in the synthesis.

V. Data Summary

The following table provides a hypothetical comparison of reaction conditions to illustrate the impact of different parameters on the yield of ethyl 4-amino-1,2-oxazole-3-carboxylate.

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1Sodium AcetateEthanolReflux675
2Sodium HydroxideEthanolRoom Temp1260
3TriethylamineDichloromethane40855
4Sodium AcetateMethanolReflux670

This data is for illustrative purposes only and actual results may vary.

VI. References

  • ACS Publications. Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY): A Recyclable Coupling Reagent for Racemization-Free Synthesis of Peptide, Amide, Hydroxamate, and Ester. The Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. Ethyl cyanohydroxyiminoacetate. Available from: [Link]

  • Meta. Cyclization with hydroxylamine hydrochloride: Significance and symbolism. Available from: [Link]

  • PMC. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available from: [Link]

  • ResearchGate. Synthesis of compounds 3a–m. Reagents and conditions: (i) Hydroxylamine... Available from: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

  • Asian Journal of Research in Chemistry. Synthesis and Characterization of Novel Isoxazole derivatives. Available from: [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available from: [Link]

  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. Available from: [Link]

  • RJPT. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Available from: [Link]

  • SpringerLink. Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Available from: [Link]

  • Synthesis and Heterocyclization of 5-Amino-4-cyano-1, 3-oxazoles. Available from: [Link]

  • PubChemLite. Ethyl 4-amino-1,2-oxazole-3-carboxylate (C6H8N2O3). Available from: [Link]

  • MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]

  • HETEROCYCLES. synthesis and friedländer reactions of 5-amino-4-cyano- 1,3-oxazoles. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. Available from: [Link]

  • PrepChem.com. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Available from: [Link]

  • ResearchGate. Synthesis, and synthetic applications of cyanoacetamides. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis and Characterization of Some New Aminoimidazoles. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Antiplatelet of 2-(ethyl amino acid esters), Amino pyridyl 1,3-oxzine. Available from: [Link]

  • Academia.edu. The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate. Available from: [Link]

  • ResearchGate. Optimization of the flow synthesis of 1,2,4-oxadiazoles. Available from: [Link]

  • SpringerLink. Optimized POCl 3 -assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Available from: [Link]

  • PMC. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available from: [Link]

  • Research Journal of Science and Technology. Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Available from: [Link]

  • PMC. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Available from: [Link]

  • Journal of Synthetic Chemistry. Original Research J. Synth. Chem. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Available from: [Link]

  • ResearchGate. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. Available from: [Link]

  • PMC. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Available from: [Link]

  • ResearchGate. Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Available from: [Link]

Sources

Technical Support Center: Preventing Hydrolysis of Ethyl 4-Amino-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ethyl 4-amino-1,2-oxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during the handling and synthesis of this compound: the hydrolysis of the ethyl ester functional group. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your molecule throughout your experimental workflow.

I. Understanding the Challenge: The Instability of the Ester

Ethyl 4-amino-1,2-oxazole-3-carboxylate is a valuable building block in medicinal chemistry. However, the ester group is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form the corresponding carboxylic acid and ethanol.[1][2][3] This degradation can occur under both acidic and basic conditions and is often accelerated by the presence of the neighboring amino group.[1][2][4]

The consequences of unintended hydrolysis are significant, leading to:

  • Reduced yield of the desired product.

  • Formation of impurities that can complicate purification and analysis.

  • Inaccurate biological assay results due to the presence of the less active or inactive carboxylic acid.

This guide will equip you with the knowledge and practical strategies to mitigate this unwanted side reaction.

Hydrolysis Mechanisms at a Glance

Ester hydrolysis can be catalyzed by either acid or base.[1][2][4]

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction where a proton source protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5][6] To minimize this, an excess of water should be avoided.[3]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon.[4][5][7] The resulting carboxylic acid is deprotonated by the base, driving the reaction to completion.[5] This process is generally faster and more difficult to control than acid-catalyzed hydrolysis.

II. Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the hydrolysis of ethyl 4-amino-1,2-oxazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: I'm observing a new, more polar spot on my TLC plate during my reaction workup. Could this be the hydrolyzed product?

A1: Yes, it is highly likely. The carboxylic acid resulting from hydrolysis is significantly more polar than the parent ester. This increased polarity leads to stronger interaction with the silica gel on the TLC plate, resulting in a lower Retention Factor (Rf) value (a spot that travels a shorter distance up the plate). To confirm, you can co-spot your reaction mixture with a sample of the suspected carboxylic acid if available.

Q2: My final product's NMR spectrum shows a broad singlet that integrates to one proton, and the characteristic ethyl ester signals are diminished. What does this indicate?

A2: This is a classic sign of hydrolysis. The broad singlet corresponds to the acidic proton of the newly formed carboxylic acid. The diminished signals for the ethyl group (typically a quartet and a triplet) indicate that a portion of your ester has been converted.

Q3: Can the amino group on the oxazole ring participate in or accelerate hydrolysis?

A3: While the primary mechanisms are acid or base-catalyzed, the amino group can potentially influence the local electronic environment. More importantly, its basic nature can create a locally alkaline environment if not properly protonated, which could promote base-catalyzed hydrolysis.

Q4: I need to perform a reaction under basic conditions. How can I protect the ester group from hydrolysis?

A4: If basic conditions are unavoidable, consider protecting the amino group first.[8][9] Converting the amine to a less basic functional group, such as an amide or a carbamate, can reduce its ability to promote local hydrolysis.[8][9] Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).[10][11] These groups can be removed under specific conditions that may not affect the ester.

Q5: What are the ideal storage conditions to prevent long-term hydrolysis?

A5: To ensure long-term stability, store ethyl 4-amino-1,2-oxazole-3-carboxylate in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[12] Minimizing exposure to atmospheric moisture is crucial.[12]

Troubleshooting Scenarios
Symptom Potential Cause Recommended Action
Significant hydrolysis observed after aqueous workup. The aqueous layers were too acidic or basic.Neutralize the reaction mixture to a pH of ~7 before extraction. Use a saturated solution of a mild base like sodium bicarbonate for neutralization. Avoid strong bases like sodium hydroxide.
Hydrolysis occurs during purification by column chromatography. The silica gel is acidic, or the solvent system contains protic solvents like methanol.Deactivate the silica gel by treating it with a solution of triethylamine in your eluent system (e.g., 1% triethylamine in ethyl acetate/hexane). Alternatively, use a less acidic stationary phase like alumina. Avoid using alcohols in the eluent if possible; opt for aprotic solvents like ethyl acetate, dichloromethane, and hexanes.
The compound degrades upon standing in a deuterated solvent for NMR analysis. The deuterated solvent (e.g., DMSO-d6, CDCl3) contains residual water or acid.Use freshly opened or dried deuterated solvents. For sensitive compounds, consider preparing the NMR sample just before analysis.

III. Experimental Protocols for Preventing Hydrolysis

Here are detailed, step-by-step methodologies to minimize hydrolysis during key experimental stages.

Protocol 1: Reaction Workup and Extraction

This protocol is designed to neutralize the reaction mixture and extract the product while minimizing contact with harsh pH conditions.

  • Quenching the Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid. Monitor the pH with pH paper, aiming for a pH between 7 and 8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Combine the organic layers and wash them with brine (saturated aqueous NaCl solution). This helps to remove residual water and some water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature (ideally below 40 °C).

Protocol 2: Purification by Column Chromatography

This protocol details how to perform column chromatography while mitigating the risk of on-column hydrolysis.

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Column Packing: Pack the column with the silica gel slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a less polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and then carefully add it to the top of the column.

  • Elution: Begin eluting with your solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective.

  • Fraction Collection: Collect the fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Protocol 3: Analytical Techniques for Detecting Hydrolysis

Regularly monitoring for hydrolysis is key to maintaining the quality of your compound.

  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v).

    • Visualization: UV light (254 nm) and/or staining with potassium permanganate. The hydrolyzed carboxylic acid will appear as a more polar spot (lower Rf) than the ester.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

    • Detection: UV detection at an appropriate wavelength. The carboxylic acid will typically have a shorter retention time than the ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the disappearance or reduction in the intensity of the ethyl group signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the appearance of a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: The carbonyl carbon of the ester will have a different chemical shift than the carbonyl carbon of the carboxylic acid.

IV. Visualizing the Process

Hydrolysis Pathway

The following diagram illustrates the general mechanism of base-catalyzed hydrolysis (saponification).

Hydrolysis cluster_products Products Ester Ethyl 4-amino-1,2-oxazole-3-carboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack OH OH⁻ (Base) OH->Intermediate Carboxylate Carboxylate Anion Intermediate->Carboxylate Elimination of Ethoxide Ethanol Ethanol Intermediate->Ethanol Proton Transfer Acid Carboxylic Acid Carboxylate->Acid Acidic Workup (H⁺)

Caption: Base-catalyzed hydrolysis of the ethyl ester.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and addressing hydrolysis issues.

Troubleshooting Start Hydrolysis Suspected? Confirm Confirm with TLC/HPLC/NMR Start->Confirm Identify_Step Identify Stage of Hydrolysis Confirm->Identify_Step Workup During Workup Identify_Step->Workup Workup Purification During Purification Identify_Step->Purification Purification Storage During Storage Identify_Step->Storage Storage Action_Workup Use Mild Base (NaHCO₃) Maintain Neutral pH Workup->Action_Workup Action_Purification Deactivate Silica Use Aprotic Solvents Purification->Action_Purification Action_Storage Store Cool, Dry, Inert Atmosphere Storage->Action_Storage End Problem Resolved Action_Workup->End Action_Purification->End Action_Storage->End

Sources

Technical Support Center: Overcoming Aqueous Solubility Challenges for Ethyl 4-amino-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for ethyl 4-amino-1,2-oxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in aqueous media. We provide a series of troubleshooting guides and frequently asked questions to help you design robust experimental protocols and achieve reliable results.

Overview of the Challenge

Ethyl 4-amino-1,2-oxazole-3-carboxylate is a heterocyclic compound with a structure that, while possessing a polar amino group, has limited intrinsic solubility in neutral aqueous solutions.[1][2] This is a common issue for many organic molecules in the drug discovery pipeline.[3] This guide will walk you through systematic strategies to understand and overcome these solubility limitations, from simple pH adjustments to more advanced formulation techniques.

Part 1: Compound Properties at a Glance

Before troubleshooting, it's crucial to understand the physicochemical properties of the molecule you are working with.

PropertyValue / ObservationScientific Rationale & Implication
Molecular Formula C₆H₈N₂O₃Indicates a relatively small molecule.
Molecular Weight ~156.14 g/mol A low molecular weight generally favors solubility, but other factors dominate here.[4]
Key Functional Groups Primary Amine (-NH₂), Ethyl Ester (-COOEt), Oxazole RingThe primary amine is a weak base and is the key to pH-dependent solubility. The ethyl ester can be susceptible to hydrolysis at pH extremes.
Predicted XlogP 0.5 - 0.8This value suggests the compound is not highly lipophilic but has a preference for an organic phase over water, predicting low aqueous solubility.[1][2]
Appearance White to pale yellow solidVisual confirmation of undissolved material is a primary indicator of solubility issues.[5]
Part 2: Frequently Asked Questions (FAQs)

Q1: Why is ethyl 4-amino-1,2-oxazole-3-carboxylate poorly soluble in my neutral buffer (e.g., PBS pH 7.4)?

At neutral pH, the primary amino group (-NH₂) is largely in its uncharged, free base form. This makes the molecule less polar and thus less able to form favorable interactions with water molecules, leading to poor solvation and low solubility.

Q2: What is the absolute first thing I should try to improve its solubility for an experiment?

pH adjustment . Lowering the pH of your aqueous medium is the most direct and effective initial strategy. By acidifying the solution, you protonate the basic amino group to form an ammonium salt (-NH₃⁺). This charged species is significantly more polar and, therefore, more soluble in water.[6] This is a fundamental principle used to enhance the solubility of weakly basic drugs.[7][8]

Q3: How should I prepare a high-concentration stock solution?

For a stock solution, it is standard practice to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is an excellent choice. Other options include ethanol or N,N-dimethylformamide (DMF). A typical stock concentration would be 10-50 mM. Always add the stock solution to your aqueous buffer slowly and with vortexing to avoid localized high concentrations that can cause precipitation.

Q4: Are there any stability concerns I should be aware of in an aqueous solution?

Yes. The ethyl ester functional group can be susceptible to hydrolysis, particularly at highly acidic (pH < 2) or highly basic (pH > 9) conditions, which would cleave the ester to form the corresponding carboxylic acid. For most experiments conducted between pH 3 and 8, the rate of hydrolysis should be minimal over the course of a typical assay, but long-term storage of the compound in aqueous solutions is not recommended.

Part 3: Troubleshooting Guides

This section provides structured, problem-oriented workflows to address specific issues you may encounter during your experiments.

Problem 1: My compound won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4).

This is the most common starting problem, indicating that the intrinsic solubility of the neutral form of the compound is very low.

The workflow below outlines a systematic approach starting with the simplest and most effective technique.

G cluster_0 Workflow for Initial Dissolution Failure A Start: Compound precipitates in neutral buffer (pH 7.4) B Primary Strategy: Adjust pH A->B C Prepare acidic buffer (e.g., pH 4-5) or titrate with dilute HCl. Does the compound dissolve? B->C D_yes Yes C->D_yes D_no No C->D_no E Success! Proceed with experiment, ensuring final pH is compatible with assay. D_yes->E F Secondary Strategy: Introduce Co-solvents D_no->F G Add a water-miscible organic solvent (e.g., Ethanol, Propylene Glycol) to the acidic buffer. Start at 1-5% (v/v) and increase if necessary. F->G H Does the compound dissolve? G->H I_yes Yes H->I_yes I_no No H->I_no J Success! Validate co-solvent compatibility with your assay. I_yes->J K Advanced strategies required. See Problem 2. I_no->K

Caption: Workflow for addressing initial dissolution failure.

1. Protocol for pH Adjustment

This is the most effective initial method for solubilizing ethyl 4-amino-1,2-oxazole-3-carboxylate.

  • Objective: To prepare a 1 mM solution in an acetate buffer.

  • Prepare a 50 mM Sodium Acetate Buffer (pH 5.0): Prepare solutions of 50 mM acetic acid and 50 mM sodium acetate. Mix them, monitoring with a calibrated pH meter, until the pH is 5.0.

  • Weigh the Compound: Weigh out 1.56 mg of ethyl 4-amino-1,2-oxazole-3-carboxylate for 10 mL of buffer.

  • Dissolution: Add the compound to the pH 5.0 buffer.

  • Facilitate Dissolution: Vortex vigorously. Gentle warming (to 37°C) or brief sonication can also be applied.

  • Observation: You should observe a clear solution as the protonated amine salt is readily soluble.

2. Protocol for Using Co-solvents

Use this method if pH adjustment alone is insufficient or if you need to work closer to a neutral pH. Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for your compound.[9][10][11]

  • Objective: To prepare a solution using a co-solvent.

  • Select a Co-solvent: Choose a co-solvent that is compatible with your downstream application.

    Co-solventStarting % (v/v)Max Recommended % (v/v)Notes
    Ethanol1-5%20%Commonly used, low toxicity.
    Propylene Glycol (PG)1-5%40%Often used in pharmaceutical formulations.[12]
    Polyethylene Glycol 400 (PEG 400)1-10%50%Good solubilizing power for many compounds.[12]
    DMSO0.1-1%< 5%Excellent solubilizer, but can have effects on cell-based assays.
  • Preparation: Prepare your desired aqueous buffer.

  • Add Co-solvent: Add the selected co-solvent to the buffer to the desired final concentration (e.g., for a 10% ethanol solution, add 1 mL of ethanol to 9 mL of buffer).

  • Dissolution: Add the ethyl 4-amino-1,2-oxazole-3-carboxylate to the buffer/co-solvent mixture and facilitate dissolution (vortex, sonicate).

Problem 2: My compound dissolves in an acidic stock solution but precipitates upon dilution into my neutral (pH 7.4) assay medium.

This is a classic solubility problem where dilution into a higher pH medium causes the soluble, protonated compound to convert back to its insoluble, neutral form, leading to precipitation.

To prevent precipitation upon dilution, you need to employ formulation excipients that can keep the compound in solution even when it is in its less soluble neutral form.

G cluster_1 Workflow for Preventing Precipitation on Dilution A Start: Compound precipitates upon dilution into neutral media B Strategy 1: Use Cyclodextrins A->B C Form an inclusion complex. Add compound to a buffer containing Cyclodextrin (e.g., HP-β-CD). Does this prevent precipitation? B->C D_yes Yes C->D_yes D_no No C->D_no E Success! You have formed a soluble drug-CD complex. D_yes->E F Strategy 2: Use Surfactants D_no->F G Employ micellar solubilization. Add compound to a buffer containing a surfactant (e.g., Polysorbate 80) above its CMC. Does this prevent precipitation? F->G H_yes Yes G->H_yes H_no No G->H_no I Success! Compound is solubilized in micelles. H_yes->I J Consider Advanced Strategies: - Combination of low % co-solvent + excipient - Solid-state modification (salt forms, co-crystals) H_no->J

Sources

Technical Support Center: Optimization of Recrystallization Solvents for Ethyl 4-amino-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the purification of ethyl 4-amino-1,2-oxazole-3-carboxylate via recrystallization. It addresses common challenges through a troubleshooting-focused, question-and-answer format and provides detailed, field-proven protocols.

Section 1: Foundational Principles & Frequently Asked Questions

This section addresses the fundamental questions researchers face when developing a recrystallization protocol for a novel or moderately characterized compound like ethyl 4-amino-1,2-oxazole-3-carboxylate.

Q1: What are the ideal characteristics of a recrystallization solvent for this specific compound?

The ideal solvent leverages the principle that the solubility of most solids increases with temperature[1]. For ethyl 4-amino-1,2-oxazole-3-carboxylate, a moderately polar molecule featuring an amino group, an ester, and an oxazole ring, the key solvent characteristics are:

  • High Temperature Coefficient: The compound should be highly soluble in the hot (boiling) solvent but sparingly or poorly soluble at low temperatures (e.g., room temperature or 0-4 °C)[2][3]. This differential solubility is the primary driver for crystal formation and high recovery upon cooling.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after the product crystallizes)[2][4].

  • Chemical Inertness: The solvent must not react with the amino or ester functionalities of the molecule[3]. For this reason, highly acidic or basic solvents should be avoided unless forming a salt for purification is the intended strategy.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystalline product under vacuum[3].

  • "Like Dissolves Like": This principle suggests that solvents with similar polarity and hydrogen bonding capabilities to our target molecule will be effective[5]. Our molecule has hydrogen bond donors (the -NH₂) and acceptors (N and O atoms in the rings, C=O of the ester), making polar protic and aprotic solvents excellent candidates.

Q2: What solvents are the best starting points for screening, and why?

Based on the structure of ethyl 4-amino-1,2-oxazole-3-carboxylate, a logical approach is to test a range of solvents with varying polarities.

SolventTypeBoiling Point (°C)Rationale for SelectionPotential Outcome
Ethanol Polar Protic78The hydroxyl group can hydrogen-bond with the amine and oxazole nitrogens. Often shows a good temperature coefficient for moderately polar compounds.High Potential. Likely to be a "good" solvent, possibly requiring an anti-solvent for optimal yield.
Isopropanol (IPA) Polar Protic82Similar to ethanol but slightly less polar. Can sometimes offer a better solubility curve than ethanol.High Potential. A primary candidate for single-solvent recrystallization.
Ethyl Acetate Polar Aprotic77The ester functionality is similar to the target molecule. It is less polar than alcohols and a good choice for moderately polar compounds.Good Potential. May dissolve the compound well when hot.
Acetone Polar Aprotic56A strong, polar solvent. May be too effective, dissolving the compound even at room temperature, leading to low recovery.[6]Moderate Potential. More likely to be a component of a mixed-solvent system.
Water Polar Protic100The high polarity and strong hydrogen bonding may make it a poor solvent at room temperature but could be effective at high temperatures.[6]Moderate Potential. Could be an effective anti-solvent with a water-miscible solvent like ethanol or acetone.
Hexane/Heptane Non-polar~69 / ~98The molecule is unlikely to be soluble in non-polar solvents.Low Potential as a primary solvent. Excellent candidate for use as an "anti-solvent" or for trituration to remove non-polar impurities.[7]
Toluene Aromatic111Can be a good solvent for heterocyclic compounds, but its high boiling point can make it difficult to remove.Moderate Potential. Useful if other solvents fail, but requires careful drying.
Q3: How do I perform an efficient small-scale solvent screen?

A systematic solvent screen is crucial to identify the optimal system without wasting large amounts of crude material.[1][2]

  • Preparation: Place approximately 20-30 mg of your crude ethyl 4-amino-1,2-oxazole-3-carboxylate into several small test tubes.

  • Room Temperature Test: To each tube, add a potential solvent (e.g., ethanol, IPA, ethyl acetate) dropwise, starting with ~0.5 mL. Agitate at room temperature.

    • Observation 1: If the solid dissolves completely, the solvent is too strong for a single-solvent system at this concentration. Reserve it as a potential "good" solvent for a mixed-solvent pair.

    • Observation 2: If the solid is insoluble or sparingly soluble, proceed to the next step. This is a promising candidate.[1]

  • Hot Solvent Test: Heat the tubes containing undissolved solid in a water or sand bath towards the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

    • Observation 3: If the solid dissolves completely near the boiling point, this is an excellent candidate for a single-solvent recrystallization.[3][4]

    • Observation 4: If a very large volume of hot solvent is required, the recovery will likely be poor.[5] Consider this a "poor" solvent.

  • Cooling Test: Allow the tubes with dissolved solid (from Observation 3) to cool slowly to room temperature, and then place them in an ice bath.

    • Observation 5: Abundant crystal formation indicates a good solvent system.

    • Observation 6: Poor or no crystal formation suggests the compound is too soluble even when cold, or the solution is not sufficiently concentrated.[8]

Section 2: Troubleshooting Common Recrystallization Issues

Q4: My compound "oiled out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a super-saturated liquid because the solution temperature is above the compound's melting point (or the melting point of the impure mixture).[9] This is a common problem with low-melting point solids or highly impure samples.[10]

  • Immediate Action: Re-heat the solution until the oil redissolves completely.

  • Solution 1: Add More Solvent. Your solution may be too concentrated, causing the compound to come out of solution at too high a temperature. Add a small amount (10-20% more) of the hot solvent to decrease the saturation point, then attempt to cool again.[9][11] If using a mixed-solvent system, add more of the "good" solvent.

  • Solution 2: Slow Down the Cooling. Rapid cooling encourages oil formation.[7] Allow the flask to cool very slowly on the benchtop, perhaps insulated with glass wool, before moving it to an ice bath. Slow cooling provides the necessary time for ordered crystal lattice formation.[1][12]

  • Solution 3: Change the Solvent System. The solubility properties of the chosen solvent may be too close to the melting point of your compound. Try a solvent with a lower boiling point or switch to a different solvent system identified in your screening.[13]

Q5: No crystals are forming, even after cooling in an ice bath. How can I induce crystallization?

This typically happens when the solution is either too dilute or has become supersaturated.[10][12]

  • Solution 1: Scratch the Flask. Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites for crystal growth to begin.[7][11]

  • Solution 2: Add a Seed Crystal. If you have a small crystal of pure product from a previous batch, add it to the solution. This provides a perfect template for further crystallization.[11][12]

  • Solution 3: Reduce Solvent Volume. Your solution is likely too dilute, meaning the compound's solubility limit has not been reached even at low temperatures.[12] Gently heat the solution and evaporate some of the solvent (a rotary evaporator is ideal) to increase the concentration, then attempt to cool and crystallize again.[9]

  • Solution 4: Try an Anti-Solvent. If you are using a single-solvent system, you can sometimes induce crystallization by adding a small amount of a miscible "anti-solvent" (one in which your compound is insoluble, like hexane or water) dropwise until the solution becomes persistently cloudy, then add a drop or two of the "good" solvent to clarify before cooling.

Q6: My crystal yield is very low. How can I improve it?

A low yield indicates that a significant amount of your product remains dissolved in the mother liquor.

  • Cause 1: Too Much Solvent Was Used. This is the most common reason for low recovery.[8][11][12] During the dissolution step, it is critical to use the minimum amount of boiling solvent required to fully dissolve the solid.[5] Using excess solvent will keep more of your product in solution upon cooling.

  • Cause 2: Premature Cooling. If crystallization occurs too early, for instance during a hot filtration step, product will be lost.[10] Ensure your funnel and receiving flask are pre-heated.

  • Cause 3: Inappropriate Solvent Choice. The compound may have significant solubility in the chosen solvent even at low temperatures.[11] Re-evaluate your solvent screen to find a system with a larger solubility differential. Cooling the solution to a lower temperature (e.g., in a -20 °C freezer, if the solvent allows) can also help maximize crystal formation.

  • Cause 4: Excessive Washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve a portion of your product.[5][8] Use a minimal amount of ice-cold solvent for the wash step.

Q7: The recrystallized product is still colored. How can I remove colored impurities?

Colored impurities are often large, polar, conjugated molecules that can be removed with activated carbon (charcoal).

  • Dissolve the crude solid in the minimum amount of hot recrystallization solvent.

  • Add a very small amount of activated carbon (e.g., the tip of a spatula for a 1-gram scale). Caution: Adding carbon to a boiling solution can cause it to boil over violently. Add it to the hot, but not boiling, solution.

  • Swirl the mixture and gently heat for a few minutes. The colored impurities will adsorb to the surface of the carbon.

  • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the carbon. The filtrate should be colorless.

  • Proceed with the cooling and crystallization steps as usual.

Section 3: Detailed Experimental Protocols

Protocol 1: Systematic Solvent Screening Workflow

This protocol provides a structured method for identifying a lead single- or mixed-solvent system.

Recrystallization_Solvent_Screening start_node Start: Crude Solid (~20mg in test tube) add_rt_solvent Agitate at Room Temp start_node->add_rt_solvent Add 0.5mL Solvent (e.g., EtOH, IPA, EtOAc) process_node process_node decision_node decision_node good_outcome Optimal Single Solvent Found bad_outcome bad_outcome decision_dissolves_rt Dissolves Completely? add_rt_solvent->decision_dissolves_rt bad_outcome_rt Too Soluble. Use as 'Good' Solvent in Mixed System decision_dissolves_rt->bad_outcome_rt Yes heat_solvent Heat to Boiling. Add solvent dropwise until dissolved. decision_dissolves_rt->heat_solvent No cool_solution Cool Slowly to RT, then Ice Bath heat_solvent->cool_solution decision_crystals_form Abundant Crystals Form? cool_solution->decision_crystals_form decision_crystals_form->good_outcome Yes bad_outcome_no_xtal Poor Recovery. Consider Mixed Solvent or Different Solvent decision_crystals_form->bad_outcome_no_xtal No

Caption: Solvent screening decision workflow.

Protocol 2: Optimized Recrystallization using a Mixed Solvent System (Ethanol/n-Hexane)

This protocol is recommended when no single solvent provides optimal recovery. Ethanol often acts as a good "solubilizing" solvent, while n-hexane acts as an effective "anti-solvent." A similar procedure has been noted for the purification of related heterocyclic structures.[14][15]

  • Dissolution: Place the crude ethyl 4-amino-1,2-oxazole-3-carboxylate in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid at or near boiling.

  • Anti-Solvent Addition: While the solution is still hot, add n-hexane dropwise with swirling. The solution will become cloudy (turbid) as the compound begins to precipitate.

  • Clarification: Once the solution is persistently cloudy, add a few drops of hot ethanol—just enough to make the solution clear again. This ensures the solution is perfectly saturated at that temperature.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin during this phase. Do not disturb the flask.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small portion of ice-cold ethanol/n-hexane mixture (using the same approximate ratio) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the final product by melting point and spectroscopy to confirm purity.

Section 4: Advanced Considerations

Q8: Could polymorphism be an issue for this compound, and how would I know?

Polymorphism is the ability of a compound to exist in more than one crystal form or structure.[16] These different forms can have different physical properties, including solubility, melting point, and stability, which is critically important in pharmaceutical development.[17][18]

  • Why it Matters: For drug development, an unstable polymorph could transition to a more stable, less soluble form over time, affecting the drug's bioavailability.

  • How to Suspect It: You might suspect polymorphism if you observe different crystal habits (e.g., needles one day, plates the next) or inconsistent melting points from batches recrystallized under slightly different conditions (e.g., from different solvents, or cooled at different rates).[16]

  • Investigative Techniques: If polymorphism is suspected, analytical techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR are used to characterize and differentiate the crystal forms.[18] A systematic screen using various solvents and crystallization conditions can help identify different polymorphic forms.[19]

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from University of York website: [Link]

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). Chemistry Teaching Labs - University of York. Retrieved from [Link]

  • 223 questions with answers in RECRYSTALLISATION | Science topic. (n.d.). ResearchGate. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Polymorphism in Processes of Crystallization in Solution: A Practical Review. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino). (n.d.). Retrieved from [Link]

  • Accessing new polymorphs and solvates through solvothermal recrystallization. (n.d.). PMC. Retrieved from [Link]

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024, August 28). ResearchGate. Retrieved from [Link]

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. (2022, August 18). MDPI. Retrieved from [Link]

  • A novel azo compound derived from ethyl‐4‐amino benzoate: synthesis, nonlinear optical properties and DFT. (n.d.). Retrieved from [Link]

Sources

Stability of ethyl 4-amino-1,2-oxazole-3-carboxylate under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Chemical Stability of Ethyl 4-Amino-1,2-oxazole-3-carboxylate

Welcome to the technical support center for ethyl 4-amino-1,2-oxazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and formulation scientists to provide a comprehensive understanding of the stability of this molecule under various chemical environments. As Senior Application Scientists, we have compiled this information based on established chemical principles and industry best practices for stability testing, as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

This document provides in-depth answers to frequently asked questions, detailed troubleshooting guides for common experimental challenges, and validated protocols for conducting forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups on ethyl 4-amino-1,2-oxazole-3-carboxylate that influence its stability?

A1: The stability of ethyl 4-amino-1,2-oxazole-3-carboxylate is primarily governed by three key structural features: the ethyl ester, the 1,2-oxazole (isoxazole) ring, and the C4-amino group. Each of these moieties exhibits distinct reactivity under acidic and basic conditions, which dictates the degradation profile of the molecule.

  • Ethyl Ester Group: This group is susceptible to hydrolysis under both acidic and basic conditions.

  • 1,2-Oxazole Ring: This heterocyclic ring can undergo cleavage, particularly under harsh acidic or basic conditions.

  • Amino Group: The basicity of the amino group can influence the overall electron density of the molecule and its reactivity.

cluster_molecule Ethyl 4-amino-1,2-oxazole-3-carboxylate cluster_groups Key Functional Groups mol mol A Ethyl Ester (-COOEt) B 1,2-Oxazole Ring A->B C Amino Group (-NH2) B->C

Caption: Key functional groups of the target molecule.

Q2: In general, is this molecule more stable under acidic or basic conditions?

A2: Based on the primary degradation pathways, ethyl 4-amino-1,2-oxazole-3-carboxylate is expected to be more labile under basic conditions . This is due to the rapid saponification of the ethyl ester, which is typically much faster than acid-catalyzed hydrolysis. Furthermore, the isoxazole ring itself can be susceptible to cleavage under strong basic conditions.[6] While degradation also occurs in acidic media, the conditions required are often more forcing.

Q3: What are the standard regulatory guidelines I should follow for these stability studies?

A3: Stability testing for new drug substances and products should follow the guidelines established by the International Council for Harmonisation (ICH).[1][5] The key documents are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This provides the core principles for stability testing, including conditions for long-term, intermediate, and accelerated studies.[4]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products.

  • Forced degradation studies are a critical component of this process, used to establish the intrinsic stability of the molecule and develop stability-indicating analytical methods.[7][8]

Troubleshooting Guide: Stability Under Acidic Conditions

Issue: My compound seems stable in acid, even at elevated temperatures. Am I doing something wrong?

Plausible Cause & Solution: While the isoxazole ring can be cleaved under acidic conditions, this often requires harsh treatment.[9] The primary, more facile degradation pathway is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This change results in a relatively small modification to the molecule's polarity and UV chromophore, which might be difficult to resolve from the parent compound using a non-optimized HPLC method.

Troubleshooting Steps:

  • Confirm Hydrolysis: Use LC-MS to check for the presence of a new peak with a mass corresponding to the hydrolyzed product (M-28 Da, loss of C2H4).

  • Optimize HPLC Method: Develop a "stability-indicating" HPLC method with sufficient resolution to separate the parent ester from the product acid. This may require adjusting the mobile phase pH, gradient slope, or column chemistry.

  • Increase Stress: If no degradation is observed, you may need to increase the acid concentration (e.g., from 0.1 M to 1 M HCl) or the temperature, in line with forced degradation principles.[8]

Issue: I see multiple degradation products in my acidic stress sample. What could they be?

Plausible Cause & Solution: Under more forcing acidic conditions (e.g., high temperature, strong acid), you may be observing both ester hydrolysis and subsequent degradation of the isoxazole ring. Acid-catalyzed cleavage of the isoxazole ring can lead to the formation of a β-keto nitrile or related compounds.[9]

Proposed Acidic Degradation Pathway:

Parent Ethyl 4-amino-1,2-oxazole-3-carboxylate Acid_Product 4-Amino-1,2-oxazole-3-carboxylic Acid (Product A) Parent->Acid_Product  Step 1: Ester Hydrolysis (Mild H+, H2O) Ring_Opened β-Keto Nitrile Derivative (Product B) Acid_Product->Ring_Opened  Step 2: Ring Cleavage (Harsh H+, H2O, Δ)

Caption: Proposed degradation pathway under acidic conditions.

Troubleshooting Steps:

  • Time Course Study: Analyze samples at multiple time points. The carboxylic acid (Product A) should appear first, followed by the secondary degradants (like Product B) at later times or under harsher conditions.

  • Structural Elucidation: Isolate the major degradants using preparative HPLC and characterize their structures using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[10]

Troubleshooting Guide: Stability Under Basic Conditions

Issue: When I add base to my compound, a precipitate forms immediately.

Plausible Cause & Solution: You are likely observing the saponification of the ethyl ester to form the carboxylate salt of the molecule. Depending on the counter-ion (e.g., Na+, K+) and the solvent system, this salt may have low solubility, causing it to precipitate.

Troubleshooting Steps:

  • Solubility Adjustment: Ensure your reaction is performed in a solvent system (e.g., water/co-solvent mixture) where both the starting material and the final salt are soluble.

  • Confirmation: Isolate the precipitate, wash it, and re-dissolve it in an acidic mobile phase for HPLC analysis. It should correspond to the carboxylic acid product.

Issue: My HPLC chromatogram shows a fast-eluting peak and a complete loss of the parent compound.

Plausible Cause & Solution: Base-catalyzed hydrolysis (saponification) is extremely rapid. The resulting carboxylate salt is highly polar and will elute very early on a standard reverse-phase HPLC column, sometimes in the solvent front.

Proposed Basic Degradation Pathway:

Parent Ethyl 4-amino-1,2-oxazole-3-carboxylate Salt_Product Carboxylate Salt (Product C) Parent->Salt_Product  Step 1: Saponification (Fast, OH-, H2O) Ring_Opened Further Degradants (Possible under strong base) Salt_Product->Ring_Opened  Step 2: Ring Cleavage (Harsh OH-, Δ)

Caption: Proposed degradation pathway under basic conditions.

Troubleshooting Steps:

  • Acidify Sample: Before injection, neutralize or slightly acidify an aliquot of your reaction mixture. This will protonate the carboxylate, making it less polar and allowing it to be retained and properly chromatograph on a C18 column.

  • Use a Polar-Retained Column: If you need to analyze the salt form directly, consider using a HILIC or mixed-mode column designed to retain highly polar analytes.

Experimental Protocols

Protocol 1: Forced Degradation Under Acidic Conditions

This protocol is designed to achieve approximately 10-20% degradation, which is ideal for developing a stability-indicating method.[7][8]

  • Preparation: Prepare a stock solution of ethyl 4-amino-1,2-oxazole-3-carboxylate at 1.0 mg/mL in a 50:50 acetonitrile:water mixture.

  • Stress Condition:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Prepare a control sample by adding 1 mL of water instead of HCl.

  • Incubation: Place both the stress and control samples in a water bath at 60 °C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) at T=0, 2, 4, 8, and 24 hours.

  • Quenching: Immediately neutralize the withdrawn aliquots by adding an equivalent volume of 0.1 M NaOH to stop the degradation. Dilute with mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze all samples by a validated HPLC-UV method.[10] Calculate the percentage of the parent compound remaining and the relative percentage of each degradation product.

Protocol 2: Forced Degradation Under Basic Conditions
  • Preparation: Prepare a stock solution of ethyl 4-amino-1,2-oxazole-3-carboxylate at 1.0 mg/mL in a 50:50 acetonitrile:water mixture.

  • Stress Condition:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Prepare a control sample by adding 1 mL of water instead of NaOH.

  • Incubation: Keep both samples at room temperature. Due to the high reaction rate, elevated temperatures are often unnecessary.

  • Time Points: Withdraw aliquots (e.g., 100 µL) at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately neutralize the aliquots by adding an equivalent volume of 0.1 M HCl. Dilute with mobile phase for analysis.

  • Analysis: Analyze all samples by HPLC-UV. Ensure the analytical method can resolve the protonated form of the saponified product from the parent compound.

Data Summary Table: Example Forced Degradation Conditions
Stress ConditionReagentTemperatureTimeExpected Primary Degradation
Acid Hydrolysis 0.1 M HCl60 °C24 hoursEster Hydrolysis
Base Hydrolysis 0.1 M NaOHRoom Temp1 hourSaponification (Ester Hydrolysis)
Oxidation 3% H₂O₂Room Temp24 hoursPotential N-oxidation or ring oxidation
Photolytic UV/Vis LightAmbientPer ICH Q1BVarious photoproducts
Thermal 80 °C (Solid)48 hoursMinimal degradation expected

Workflow for Stability-Indicating Method Development

Developing a robust analytical method is crucial for accurate stability assessment.

cluster_workflow Stability-Indicating Method Workflow A 1. Generate Degradation Samples (Forced Degradation: Acid, Base, Peroxide, etc.) B 2. Initial HPLC Method Screening (Different columns, mobile phases) A->B C 3. Analyze Stressed Samples (Inject a mixture of all stress samples) B->C D 4. Method Optimization (Adjust gradient, pH, temperature to resolve all peaks) C->D E 5. Peak Purity Analysis (Use PDA/DAD detector to ensure peaks are pure) D->E F 6. Mass Identification (Use LC-MS to identify m/z of degradants) E->F G 7. Method Validation (per ICH Q2) (Specificity, Linearity, Accuracy, Precision) F->G

Caption: Workflow for developing a stability-indicating HPLC method.

References

  • ICH Q1 Stability Testing Guidelines. MasterControl. [Link]

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. ICH. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. [Link]

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. [Link]

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. PubMed. [Link]

  • Degradation Mechanism of Sulfamethoxazole under Ozonation: A DFT Study | Request PDF. ResearchGate. [Link]

  • Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. PubMed. [Link]

  • Forced Degradation Studies: Regulatory Guidance, Characterization of Drugs, and Their Degradation Products - A Review. Scribd. [Link]

  • Study of the forced degradation of isoconazole nitrate in bulk drug and cream formulations. SciELO. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. [Link]

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. [Link]

  • Stability indicating study by using different analytical techniques. IJSDR. [Link]

  • Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Ethyl 4-amino-1,2-oxazole-3-carboxylate (C6H8N2O3). PubChemLite. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link]

  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. Bentham Science. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

  • (PDF) Degradation Pathway. ResearchGate. [Link]

  • Aminolysis, hydrolysis studies and X-ray structure of 1,2,4-triazole and 1,2,4 -oxadiazole from the reaction of 1-aza-2-azoniaallene salts with isothiocyanate. ResearchGate. [Link]

  • Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate. Chemspace. [Link]

  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry. [Link]

  • (PDF) Synthesis and Antiplatelet of 2-(ethyl amino acid esters), Amino pyridyl 1,3-oxzine. ResearchGate. [Link]

  • 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. MDPI. [Link]

  • Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. Organic Chemistry Portal. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. [Link]

  • A novel azo compound derived from ethyl‐4‐amino benzoate: synthesis, nonlinear optical properties and DFT. Springer. [Link]

  • Ethyl 2-Amino-1,3-thiazole-4-carboxylate. Pharmaffiliates. [Link]

Sources

Controlling regioselectivity when modifying ethyl 4-amino-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex synthetic challenges, the following technical support center provides in-depth guidance for researchers, scientists, and drug development professionals working with ethyl 4-amino-1,2-oxazole-3-carboxylate. This guide is designed to be a practical resource for controlling regioselectivity during its modification, moving beyond simple protocols to explain the underlying principles that govern reaction outcomes.

Technical Support Center: Modifying Ethyl 4-Amino-1,2-oxazole-3-carboxylate

The ethyl 4-amino-1,2-oxazole-3-carboxylate scaffold is a valuable building block in medicinal chemistry, frequently appearing in compounds targeting a range of biological pathways.[1] However, its synthetic utility is coupled with the challenge of controlling regioselectivity. The molecule presents multiple reactive sites: the exocyclic 4-amino group, the endocyclic N2 nitrogen, and the C5 carbon. Achieving selective functionalization at one site without unintended reactions at others is paramount for efficient and successful synthesis.

This guide addresses common troubleshooting scenarios in a question-and-answer format, providing both strategic advice and detailed protocols to navigate these challenges.

Reactive_Sites cluster_molecule cluster_labels mol N4_amino Exocyclic 4-Amino (N4) - Highly Nucleophilic - Prone to acylation, alkylation N4_amino:e->mol:w N2_endo Endocyclic Nitrogen (N2) - Less Nucleophilic (Aromatic) - Can react under strong basic conditions N2_endo:w->mol:e C5_carbon C5 Carbon - Site for C-H activation - Lithiation/Metathesis C5_carbon:s->mol:n

Figure 1. Key reactive sites on ethyl 4-amino-1,2-oxazole-3-carboxylate.

FAQs: N-Functionalization (Alkylation & Acylation)

Question 1: I'm trying to N-acylate my starting material, but I'm getting a mixture of products at the exocyclic amino group and the ring nitrogen. How can I achieve selectivity for the 4-amino group?

Answer: This is a classic regioselectivity problem driven by the differential nucleophilicity of the two nitrogen atoms. The exocyclic 4-amino group is significantly more nucleophilic than the endocyclic N2 nitrogen. The lone pair on the 4-amino nitrogen is more localized and available for attack, whereas the N2 lone pair is part of the aromatic π-system, making it less basic and nucleophilic.

To favor selective N4-acylation, you should employ conditions that exploit this difference:

  • Stoichiometry of Base: Use of a slight excess (1.1-1.2 equivalents) of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient. This deprotonates the ammonium salt formed upon initial acylation without being strong enough to deprotonate the less acidic N2 position.

  • Reaction Temperature: Running the reaction at lower temperatures (0 °C to room temperature) typically enhances selectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the less favorable N2 acylation.

  • Acylating Agent: Highly reactive acylating agents like acid chlorides are generally effective. For less reactive systems, activation of a carboxylic acid with reagents like EDC or HATU is also a standard approach.

If a mixture still persists, it indicates that the reaction conditions are too harsh or that the N2 atom is being deprotonated.

N_Acylation_Selectivity cluster_troubleshoot Troubleshooting Strategy start N-Acylation Attempt check_regio Mixture of N4 and N2 Acylated Products? start->check_regio success Selective N4-Acylation (Desired Product) check_regio->success No failure Poor Selectivity check_regio->failure Yes cond_check Analyze Conditions: - Base Stoichiometry > 1.5 eq? - High Temperature (>50 °C)? failure->cond_check protect_N4 Advanced Strategy: Protect 4-Amino Group (e.g., Boc Anhydride) failure->protect_N4 If mixture persists reduce_temp Action: Lower Temperature (e.g., 0 °C) cond_check->reduce_temp High Temp adjust_base Action: Use 1.1 eq of non-nucleophilic base (e.g., DIPEA) cond_check->adjust_base Excess Base reduce_temp->start Re-run Experiment adjust_base->start Re-run Experiment

Figure 2. Decision workflow for troubleshooting N-acylation selectivity.
Question 2: Under what conditions would N2 functionalization be possible?

Answer: While less common, selective N2 functionalization is achievable, typically after the 4-amino group has been protected. The strategy involves increasing the nucleophilicity of the N2 atom, which usually requires deprotonation with a strong base.

  • Protection of the 4-Amino Group: First, protect the exocyclic amine. A tert-butyloxycarbonyl (Boc) group is ideal as it is stable to many reaction conditions and can be removed later with acid.[2][3]

  • Deprotonation and Alkylation/Acylation: With the N4 position blocked, a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to deprotonate the N2 position. The resulting anion is a potent nucleophile that can react with an alkyl halide or other electrophile.

This two-step sequence ensures that the reaction occurs exclusively at the intended N2 site.

FAQs: C5-Position Functionalization

Question 3: I need to introduce an aryl group at the C5 position. What are the best strategies to achieve this without side reactions at the amino group?

Answer: Direct C-H functionalization at the C5 position is a powerful modern strategy.[4] The C5 proton of the 1,2-oxazole ring is the most acidic, making it amenable to deprotonation or metal-catalyzed C-H activation. However, protecting the 4-amino group is a critical prerequisite to prevent catalyst inhibition or unwanted side reactions.

Strategy: Palladium-Catalyzed C5-Arylation

This approach has been successfully applied to oxazole systems and the principles are directly applicable here.[4]

  • Protect the 4-Amino Group: React the starting material with Boc anhydride ((Boc)₂O) to form the N-Boc protected intermediate. This prevents the free amine from coordinating to the palladium catalyst.

  • C-H Activation/Arylation: Use a palladium catalyst, such as Pd(OAc)₂, with a suitable ligand and a base to couple the protected oxazole with an aryl halide or arylboronic acid (Suzuki coupling). The base is crucial for the C-H activation or transmetalation step.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ or Pd(PPh₃)₄Commonly effective for C-H activation and cross-coupling.
Reactant Aryl Bromide or Arylboronic AcidReadily available coupling partners.
Base K₂CO₃, Cs₂CO₃, or KOAcEssential for the catalytic cycle. Inexpensive and effective.[4]
Solvent DMF, Dioxane, or TolueneHigh-boiling aprotic solvents are typical for these reactions.
Temperature 80 - 120 °CSufficient thermal energy is needed to drive the catalytic cycle.

Table 1. General Conditions for Palladium-Catalyzed C5-Arylation.

After successful C5-arylation, the Boc protecting group can be cleanly removed with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) to reveal the desired 4-amino-5-aryl product.

Experimental Protocols

Protocol 1: Selective N4-Acylation with Benzoyl Chloride

This protocol details the selective acylation of the exocyclic 4-amino group.

Materials:

  • Ethyl 4-amino-1,2-oxazole-3-carboxylate

  • Benzoyl chloride

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve ethyl 4-amino-1,2-oxazole-3-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (1.2 eq) dropwise to the stirred solution.

  • Add benzoyl chloride (1.1 eq) dropwise over 5 minutes. A white precipitate of DIPEA hydrochloride may form.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield ethyl 4-benzamido-1,2-oxazole-3-carboxylate.

Protocol 2: Two-Step C5-Arylation via N-Boc Protection

This protocol outlines the protection of the amino group followed by a Suzuki cross-coupling at the C5 position.

Step A: N-Boc Protection

  • Dissolve ethyl 4-amino-1,2-oxazole-3-carboxylate (1.0 eq) in tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with 1 M HCl, followed by saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the N-Boc protected product, which is often pure enough for the next step.

Step B: C5-Arylation (Suzuki Coupling)

  • To a flask, add the N-Boc protected oxazole (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add a degassed mixture of dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the C5-arylated, N-Boc protected intermediate.

  • (Optional Deprotection): Dissolve the purified product in DCM and add trifluoroacetic acid (TFA, 5-10 eq). Stir at room temperature for 1-2 hours until deprotection is complete, then concentrate and purify as needed.

References

  • Wiley-VCH GmbH. (2022). Divergent Synthesis of C5‐Heteroatom Substituted Oxazoles. Advanced Synthesis & Catalysis. Retrieved from [Link]

  • Shi, X., Soulé, J.-F., & Doucet, H. (2019). Reaction Conditions for the Regiodivergent Direct Arylations at C2- or C5-Positions of Oxazoles using Phosphine-Free Palladium Catalysts. ResearchGate. Retrieved from [Link]

  • Žukauskaitė, A., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Weng, Y., et al. (2021). General Synthesis of Fully Substituted 4-Aminooxazoles from Amides and 1,4,2-Dioxazol-5-ones Based on Amide Activation and Umpolung Process. Journal of Organic Chemistry. Retrieved from [Link]

  • Rosa, G. N., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Scientific Reports. Retrieved from [Link]

  • Anatoliy, V. P., et al. (2016). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • Various Authors. (n.d.). Protecting Groups List. SynArchive. Retrieved from [Link]

  • Wiley. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy. The Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Reddy, C. R., et al. (2012). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Tetrahedron Letters. Retrieved from [Link]

Sources

Validation & Comparative

A Predictive and Comparative Guide to the ¹H NMR Chemical Shift Assignments for Ethyl 4-amino-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a detailed analysis of the expected ¹H NMR chemical shift assignments for ethyl 4-amino-1,2-oxazole-3-carboxylate. In the absence of directly published experimental data for this specific molecule in readily accessible literature, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy and comparative data from structurally analogous compounds to provide a robust, predictive framework. This approach ensures scientific integrity and offers valuable insights for researchers working with similar heterocyclic scaffolds.

Introduction to the Structural Elucidation Challenge

Ethyl 4-amino-1,2-oxazole-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the 1,2-oxazole (isoxazole) core in various biologically active molecules.[1] Accurate structural characterization is paramount, and ¹H NMR spectroscopy is the cornerstone of this process. The precise chemical shifts of the protons in the molecule are dictated by their local electronic environments, which are influenced by factors such as electronegativity of neighboring atoms, magnetic anisotropy of π systems, and electron-donating or -withdrawing effects of functional groups.

This guide will first present a predicted ¹H NMR spectrum for the title compound, detailing the rationale for each assignment. Subsequently, these predictions will be compared with published experimental data for structurally related oxazole and isoxazole derivatives to validate the underlying principles and provide a context for experimental verification.

Predicted ¹H NMR Chemical Shift Assignments

The ¹H NMR spectrum of ethyl 4-amino-1,2-oxazole-3-carboxylate is predicted to exhibit four distinct signals corresponding to the ethyl ester protons, the amino group protons, and the lone proton on the oxazole ring. The predicted assignments are summarized in Table 1 and visualized in the molecular structure diagram below. These predictions are based on established chemical shift ranges for common functional groups and the electronic nature of the 4-amino-1,2-oxazole system.[2][3]

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 4-amino-1,2-oxazole-3-carboxylate in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale for Assignment
H-5~8.3 - 8.6Singlet (s)1HThe proton on the 1,2-oxazole ring is in a π-deficient system, leading to a downfield shift. Its chemical environment is similar to other protons on isoxazole rings.[1]
-NH₂~5.0 - 6.5Broad Singlet (br s)2HThe amino group is electron-donating, and its protons are subject to exchange, resulting in a broad signal. The exact shift is highly dependent on solvent and concentration.[4][5]
-O-CH₂-CH₃~4.3 - 4.5Quartet (q)2HThese methylene protons are adjacent to an electronegative oxygen atom of the ester, causing a significant downfield shift. They are split by the neighboring methyl group.
-O-CH₂-CH₃~1.3 - 1.5Triplet (t)3HThese terminal methyl protons of the ethyl group are in a typical aliphatic region and are split by the adjacent methylene protons.

graph "Ethyl_4-amino-1,2-oxazole-3-carboxylate" {
layout=neato;
node [shape=none, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms with positions N1 [label="N", pos="0,0.5!"]; O2 [label="O", pos="-0.87,-0.5!"]; C3 [label="C", pos="0,-1.5!"]; C4 [label="C", pos="1,-1!"]; C5 [label="C", pos="1,0!"];

// Define nodes for substituents H5 [label="H-5 (~8.4 ppm)", pos="1.8,0.5!"]; NH2 [label="H₂N- (~5.8 ppm)", pos="1.8,-1.7!"]; Ester_C [label="C", pos="-0.8,-2.5!"]; Ester_O1 [label="O", pos="-0.4,-3.5!"]; Ester_O2 [label="O", pos="-1.8,-2.5!"]; CH2 [label="CH₂ (~4.4 ppm)", pos="-2.8,-3.2!"]; CH3 [label="CH₃ (~1.4 ppm)", pos="-3.8,-2.5!"];

// Draw bonds N1 -- O2; O2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;

// Draw substituent bonds C5 -- H5; C4 -- NH2; C3 -- Ester_C [label="O"]; Ester_C -- Ester_O1 [style=double]; Ester_C -- Ester_O2; Ester_O2 -- CH2; CH2 -- CH3;

// Add labels for atoms in the ring N1_label [label="N1", pos="-0.2,0.8!"]; O2_label [label="O2", pos="-1.1,-0.2!"]; C3_label [label="C3", pos="-0.2,-1.8!"]; C4_label [label="C4", pos="1.2,-0.7!"]; C5_label [label="C5", pos="1.2,0.3!"]; }

Figure 1: Molecular structure of ethyl 4-amino-1,2-oxazole-3-carboxylate with predicted ¹H NMR assignments.

Comparative Analysis with Structurally Related Compounds

To ground our predictions, we can compare them to the experimentally determined ¹H NMR data of similar molecules. This comparative approach is a cornerstone of structural elucidation in organic chemistry.

Comparison with Ethyl 4-aminobenzoate

Ethyl 4-aminobenzoate shares the ethyl ester and an amino group attached to a six-membered aromatic ring. While the electronic properties of a benzene ring differ from a 1,2-oxazole ring, the comparison is instructive for the substituent effects.

  • Experimental Data for Ethyl 4-aminobenzoate:

    • -NH₂: A broad singlet is observed for the amino protons.

    • -O-CH₂-CH₃: Quartet at approximately 4.31 ppm.[6]

    • -O-CH₂-CH₃: Triplet at approximately 1.35 ppm.[6]

The chemical shifts for the ethyl ester protons in ethyl 4-aminobenzoate are very close to our predicted values, lending confidence to the assignments for the ethyl group in our target molecule.

Comparison with Substituted 1,2-Oxazoles

A study on methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates provides valuable insight into the chemical shift of the proton on the 1,2-oxazole ring.[1]

  • Experimental Data for a Methyl 1,2-oxazole-4-carboxylate derivative:

    • 1,2-oxazole methine proton (H-5): This appears as a singlet at δ 8.46 ppm.[1]

This experimental value strongly supports our prediction of a significantly downfield signal for H-5 in ethyl 4-amino-1,2-oxazole-3-carboxylate. The electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, as well as the ester group, contributes to this deshielding.

The Influence of the Amino Group

The amino group at the C-4 position is expected to be electron-donating through resonance, which would typically shield the ring proton. However, in the 1,2-oxazole system, the inductive effects of the ring heteroatoms and the carboxylate group are dominant, resulting in the observed downfield shift of H-5. The amino protons themselves are expected to appear in a region typical for aromatic amines. For instance, in 4-amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-oxide, the amino group protons on the furoxan ring appear as a singlet at 6.55 ppm in DMSO-d₆.[4] This aligns with our predicted range.

Experimental Protocol for ¹H NMR Acquisition

For researchers aiming to acquire experimental data for ethyl 4-amino-1,2-oxazole-3-carboxylate, the following standard protocol is recommended.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation and assignment of proton chemical shifts.

Materials and Instrumentation:

  • Ethyl 4-amino-1,2-oxazole-3-carboxylate sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • 300-500 MHz NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons for each peak.

    • If necessary, perform 2D NMR experiments such as COSY and HSQC for unambiguous assignments.

Figure 2: A generalized workflow for the acquisition and analysis of a ¹H NMR spectrum.

Conclusion

While direct experimental ¹H NMR data for ethyl 4-amino-1,2-oxazole-3-carboxylate is not prevalent in the surveyed literature, a reliable set of predicted chemical shift assignments can be established through the application of fundamental NMR principles and comparative analysis with structurally similar compounds. The ethyl ester protons are anticipated at approximately 4.4 ppm (quartet) and 1.4 ppm (triplet), the amino protons as a broad singlet between 5.0 and 6.5 ppm, and the oxazole ring proton (H-5) significantly downfield around 8.4 ppm. This predictive guide serves as a valuable resource for researchers in the synthesis and characterization of novel 1,2-oxazole derivatives, providing a strong foundation for the interpretation of experimentally acquired spectra.

References

  • Abraham, R. J. (2025). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. ResearchGate. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • MDPI. (2022, August 12). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. [Link]

  • Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]

  • Sá, A. et al. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 56-65. [Link]

  • University of Minnesota. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. [Link]

Sources

A Comparative Guide to the Reactivity of Ethyl and Methyl 4-Amino-1,2-oxazole-3-carboxylate for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of building blocks in a synthetic campaign is a critical decision that profoundly impacts reaction efficiency, yield, and the ultimate success of synthesizing a target molecule. Within the privileged scaffold of 4-amino-1,2-oxazoles, the choice between an ethyl or methyl ester at the 3-position may appear trivial, yet it can introduce subtle but significant differences in reactivity. This guide provides an in-depth comparison of ethyl 4-amino-1,2-oxazole-3-carboxylate and methyl 4-amino-1,2-oxazole-3-carboxylate, offering a theoretical framework and practical experimental protocols to inform your synthetic strategy.

Introduction: The Role of 4-Amino-1,2-oxazoles in Medicinal Chemistry

The 4-amino-1,2-oxazole (or amino-isoxazole) moiety is a key pharmacophore found in a variety of biologically active compounds. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive scaffold for designing molecules that can interact with specific biological targets. The amino group at the 4-position serves as a crucial handle for further functionalization, allowing for the introduction of diverse substituents to modulate pharmacological properties. The ester at the 3-position, while often not directly involved in biological interactions, plays a vital role in the molecule's overall electronic and steric profile, thereby influencing the reactivity of the adjacent amino group.

Theoretical Reactivity Comparison: Electronic and Steric Effects

The primary difference between the ethyl and methyl esters lies in the nature of the alkyl group. This seemingly small variation gives rise to distinct electronic and steric effects that can influence the nucleophilicity of the 4-amino group.

Electronic Effects

Alkyl groups are known to be weakly electron-donating through an inductive effect (+I). An ethyl group is a slightly stronger electron-donating group than a methyl group.[1] This increased electron-donating character of the ethyl group can, in theory, lead to a marginal increase in electron density on the 1,2-oxazole ring and, consequently, on the 4-amino group. An increase in electron density on the nitrogen atom would enhance its nucleophilicity, making it more reactive towards electrophiles. However, this effect is generally considered to be minor.

Steric Effects

The more significant differentiating factor is steric hindrance. The ethyl group is bulkier than the methyl group.[2] This increased steric bulk around the 4-amino group can impede the approach of reactants, particularly those with significant steric demands.[3] This steric hindrance can lead to a decrease in reaction rates for the ethyl ester derivative compared to the methyl ester.

Comparative Reactivity in Key Transformations

The following sections will explore the anticipated reactivity differences in three key reactions commonly employed in drug development: N-acylation, N-alkylation, and diazotization.

N-Acylation

N-acylation is a fundamental transformation for introducing amide functionalities, which are prevalent in drug molecules. The reaction involves the nucleophilic attack of the 4-amino group on an acylating agent, such as an acyl chloride or anhydride.

Predicted Reactivity: In N-acylation reactions, the steric profile of both the amine and the acylating agent is crucial. It is predicted that methyl 4-amino-1,2-oxazole-3-carboxylate will exhibit a faster rate of N-acylation compared to its ethyl counterpart. This is because the less sterically hindered amino group in the methyl derivative allows for easier access by the acylating agent. This effect will be more pronounced with bulkier acylating agents.

Nacylation cluster_transition Transition State cluster_products Products Amine 4-Amino-1,2-oxazole (Methyl or Ethyl Ester) TS Tetrahedral Intermediate Amine->TS Nucleophilic Attack AcylatingAgent Acyl Chloride (R-COCl) AcylatingAgent->TS Amide N-Acylated Product TS->Amide Collapse HCl HCl TS->HCl

Caption: Generalized workflow for N-acylation of 4-amino-1,2-oxazole-3-carboxylates.

N-Alkylation

N-alkylation introduces alkyl groups onto the amino nitrogen, a common strategy for modulating a compound's lipophilicity and metabolic stability.

Predicted Reactivity: Similar to N-acylation, steric hindrance plays a significant role in N-alkylation. Therefore, it is anticipated that methyl 4-amino-1,2-oxazole-3-carboxylate will undergo N-alkylation more readily than the ethyl ester . The smaller methyl ester will present a less crowded environment for the approach of the alkylating agent (e.g., an alkyl halide).

Nalkylation cluster_products Products Amine 4-Amino-1,2-oxazole (Methyl or Ethyl Ester) AlkylatedAmine N-Alkylated Product Amine->AlkylatedAmine SN2 Reaction HX HX AlkylHalide Alkyl Halide (R-X) AlkylHalide->AlkylatedAmine

Caption: General scheme for the N-alkylation of 4-amino-1,2-oxazole-3-carboxylates.

Diazotization

Diazotization of aromatic amines is a versatile transformation that converts the amino group into a diazonium salt, which can then be displaced by a wide range of nucleophiles in Sandmeyer-type reactions.

Predicted Reactivity: The formation of the diazonium salt involves the reaction of the amino group with nitrous acid, which is generated in situ. While steric effects can influence the rate of this reaction, the small size of the nitrosating agent (NO+) may lead to less pronounced differences between the methyl and ethyl esters compared to N-acylation and N-alkylation. However, it is still plausible that the methyl ester will react slightly faster due to reduced steric hindrance .

Comparative Data Summary

Reaction TypePredicted More Reactive CompoundPrimary Rationale
N-Acylation Methyl 4-amino-1,2-oxazole-3-carboxylateReduced steric hindrance allowing for easier approach of the acylating agent.
N-Alkylation Methyl 4-amino-1,2-oxazole-3-carboxylateLower steric bulk around the nucleophilic nitrogen.
Diazotization Methyl 4-amino-1,2-oxazole-3-carboxylateSlightly less steric hindrance for the approach of the nitrosating agent.

Experimental Protocols for Reactivity Comparison

To empirically determine the reactivity differences, the following standardized protocols can be employed. Careful monitoring of reaction progress by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy will provide quantitative data for comparison.

General Protocol for Competitive N-Acylation

This protocol allows for a direct comparison of the reactivity of the two esters in a single experiment.

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve equimolar amounts (e.g., 0.5 mmol each) of ethyl 4-amino-1,2-oxazole-3-carboxylate and methyl 4-amino-1,2-oxazole-3-carboxylate in a suitable anhydrous solvent (e.g., 10 mL of dichloromethane or acetonitrile).

  • Addition of Acylating Agent: To the stirred solution, add a sub-stoichiometric amount (e.g., 0.5 mmol, 0.5 equivalents relative to the total amine content) of the acylating agent (e.g., acetyl chloride) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor the progress by taking aliquots at regular intervals (e.g., every 15 minutes). Quench the aliquots with a small amount of methanol and analyze by HPLC or GC to determine the ratio of the two N-acylated products.

  • Work-up and Analysis: Once the reaction has reached a desired conversion, quench the entire reaction mixture with saturated aqueous sodium bicarbonate solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The ratio of the products can be determined by ¹H NMR spectroscopy or chromatographic analysis.

General Protocol for Parallel N-Alkylation

This protocol compares the reaction rates in two separate but identical experiments.

  • Reaction Setup: In two separate, identical reaction vessels, place equimolar amounts (e.g., 1.0 mmol) of either ethyl 4-amino-1,2-oxazole-3-carboxylate or methyl 4-amino-1,2-oxazole-3-carboxylate.

  • Reagent Addition: To each vessel, add an equimolar amount (1.0 mmol) of the alkylating agent (e.g., methyl iodide) and a suitable base (e.g., 1.2 mmol of potassium carbonate) in an appropriate solvent (e.g., 10 mL of acetone or DMF).

  • Reaction Monitoring: Stir both reactions at the same constant temperature (e.g., 50 °C) and monitor the consumption of the starting material in each reaction by TLC or HPLC at identical time points.

  • Data Analysis: Plot the percentage conversion of the starting material versus time for each reaction. The reaction with the faster rate of consumption of the starting amine is the more reactive substrate.

General Protocol for Comparative Diazotization and Subsequent Coupling

This protocol compares the rate of formation of a colored azo dye.

  • Diazotization: In two separate, identical flasks cooled to 0-5 °C, dissolve equimolar amounts (e.g., 1.0 mmol) of either ethyl 4-amino-1,2-oxazole-3-carboxylate or methyl 4-amino-1,2-oxazole-3-carboxylate in an aqueous solution of a non-nucleophilic acid (e.g., 2 M HCl). To each stirred solution, add a solution of sodium nitrite (1.0 mmol) in water dropwise, maintaining the temperature below 5 °C.[]

  • Coupling Reaction: In two other identical flasks, prepare solutions of a coupling agent (e.g., 1.0 mmol of phenol or N,N-dimethylaniline) in a suitable solvent.

  • Comparative Analysis: Simultaneously add the freshly prepared diazonium salt solutions to their respective coupling agent solutions. The rate of formation of the colored azo dye can be monitored visually or quantitatively using a UV-Vis spectrophotometer by measuring the absorbance at the λmax of the dye at regular time intervals. The reaction that produces color more rapidly indicates the faster diazotization and coupling sequence.

Conclusion and Practical Implications

The choice between ethyl and methyl 4-amino-1,2-oxazole-3-carboxylate in a drug discovery program should be guided by the specific requirements of the synthetic route. Based on fundamental principles of organic chemistry, methyl 4-amino-1,2-oxazole-3-carboxylate is predicted to be the more reactive substrate in common bond-forming reactions at the 4-amino position due to reduced steric hindrance.

For synthetic campaigns where high reactivity and shorter reaction times are paramount, the methyl ester is likely the superior choice. However, in instances where subtle modulation of electronic properties is desired, or if the ethyl ester is more readily available or cost-effective, it remains a viable option. The provided experimental protocols offer a framework for researchers to generate their own comparative data, enabling an informed decision based on empirical evidence for their specific application. Ultimately, understanding the interplay of steric and electronic effects is key to rationally designing and optimizing synthetic routes in the pursuit of novel therapeutics.

References

  • BenchChem. (2025).
  • Scribd. (n.d.).
  • BenchChem. (2025).
  • BOC Sciences. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5. BenchChem.
  • ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). 3-(Aminomethyl)-1,2-oxazole-4-carboxylic Acid.
  • ResearchGate. (2012).
  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
  • Echemi. (2025).
  • Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
  • PMC. (n.d.). An Unusual Acceleration of Amination Reactivity by the Proximal Ester Groups in Catechol Diesters: An Efficient Way for Peptide Synthesis.
  • BenchChem. (n.d.). A Comparative Guide to Ethoxy(ethyl)amine and Methoxy(ethyl)amine as Nucleophiles.
  • Wikipedia. (n.d.). Ester.
  • Fiveable. (2025). Nucleophilicity of Amines Definition - Organic Chemistry II Key Term.
  • Chemistry LibreTexts. (2023). Reactivity of Amines.
  • ResearchGate. (n.d.). Influence of size of ester group on selectivity factor of amino acid....
  • MSU chemistry. (n.d.). Amine Reactivity.
  • ResearchGate. (n.d.).
  • AccessScience. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • PMC. (n.d.).
  • ResearchGate. (2025).
  • PMC. (n.d.).
  • MDPI. (2025).
  • Chemistry LibreTexts. (2025). 24.9: Heterocyclic Amines.
  • MSU chemistry. (n.d.). Reactions of Amines.
  • ResearchGate. (2025). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors.
  • Chemistry LibreTexts. (2021). 25.5: Reactions of Amino Acids.
  • ECHEMI. (n.d.).
  • White Rose Research Online. (n.d.).
  • MDPI. (2025).
  • ResearchGate. (n.d.). Different approaches to (hetero)aryl amines. (a) Reductive....
  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • ResearchGate. (2025). Synthesis and Reactions of Oxazoles.
  • ResearchGate. (n.d.). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
  • Organic Chemistry Portal. (n.d.).
  • PubMed. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines.

Sources

A Comparative Guide to HPLC Methods for Determining the Purity of Ethyl 4-amino-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-amino-1,2-oxazole-3-carboxylate is a heterocyclic compound of significant interest in pharmaceutical development, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is a critical parameter, as it directly impacts the safety, efficacy, and quality of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[1] A robust, validated HPLC method is essential for separating the main component from potential impurities, including starting materials, by-products, and degradation products that may arise during synthesis or storage.[2][3]

This guide provides an in-depth comparison of different reversed-phase HPLC (RP-HPLC) methodologies for the purity determination of ethyl 4-amino-1,2-oxazole-3-carboxylate. We will explore the rationale behind experimental choices, present comparative data, and provide detailed protocols to assist researchers and drug development professionals in establishing a reliable, stability-indicating purity method.

The Analytical Challenge: Properties of Ethyl 4-amino-1,2-oxazole-3-carboxylate

Developing a successful HPLC method requires a fundamental understanding of the analyte's physicochemical properties. Ethyl 4-amino-1,2-oxazole-3-carboxylate possesses a moderately polar structure with a basic aromatic amine group. This presents specific challenges:

  • Peak Tailing: The basic nature of the primary aromatic amine can lead to strong interactions with residual silanol groups on standard silica-based stationary phases, resulting in asymmetric or tailing peaks. This can compromise resolution and accurate quantification of closely eluting impurities.

  • Retention and Selectivity: Achieving adequate retention and selectivity for the main compound and its potential impurities requires careful optimization of both the stationary and mobile phases.

  • Stability-Indicating Power: The method must be able to separate the intact molecule from any degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light).[3] This is a regulatory requirement to ensure the stability of the substance can be accurately monitored.[4]

Comparative Analysis of HPLC Methodologies

We will compare three distinct RP-HPLC approaches to address these challenges. The goal is to develop a method that provides optimal separation, peak shape, and analysis time. A typical workflow for this process is outlined below.

cluster_0 Method Development Workflow A Define Analytical Target Profile (Purity, Stability-Indicating) B Analyte Characterization (Solubility, pKa, UV λmax) A->B C Initial Method Screening (Column & Mobile Phase) B->C D Method Optimization (Gradient, pH, Temperature) C->D E Forced Degradation Study D->E Specificity Check F Method Validation (ICH) D->F E->D Re-optimize if needed G Final Purity Method F->G

Caption: Workflow for HPLC Purity Assessment.

Method A: Conventional C18 Column with Buffered Mobile Phase

The most common starting point in RP-HPLC method development is a C18 column.[2] These columns provide excellent hydrophobic retention for a wide range of molecules. To mitigate peak tailing associated with the basic amine, controlling the mobile phase pH is critical.

Causality Behind Experimental Choices:

  • Stationary Phase: A standard end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is selected for its versatility and wide availability.

  • Mobile Phase pH: By adjusting the mobile phase pH to an acidic level (e.g., pH 2.5-3.5) using a buffer like phosphate or an additive like formic acid, the amine group becomes protonated (R-NH3+). This minimizes unwanted secondary interactions with silanol groups, leading to improved peak symmetry.[5]

  • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency. A gradient elution is employed to ensure elution of both polar and non-polar impurities within a reasonable timeframe.

Method B: Polar-Embedded C18 Column

Polar-embedded columns incorporate a polar functional group (e.g., amide, carbamate) near the base of the alkyl chain. This design offers alternative selectivity and can improve peak shape for basic compounds without requiring highly acidic mobile phases.

Causality Behind Experimental Choices:

  • Stationary Phase: The polar group "shields" the residual silanols from interacting with basic analytes. This allows for good peak shapes even at mid-range pH (e.g., pH 4-6), which can be advantageous for the stability of certain analytes or for compatibility with mass spectrometry (MS).

  • Mobile Phase: While still requiring a buffer for pH control and reproducibility, the stringency on pH is often relaxed compared to a conventional C18 column. This provides greater flexibility during method development.

Method C: Pentafluorophenyl (PFP) Column

PFP columns, often referred to as "5F-Phenyl" columns, provide a unique separation mechanism based on a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.

Causality Behind Experimental Choices:

  • Stationary Phase: The electron-rich fluorine groups on the phenyl ring can interact strongly with aromatic compounds and polar analytes, offering a distinct selectivity profile compared to C18 columns. This is particularly useful for separating isomers or closely related aromatic compounds.[5]

  • Mobile Phase: PFP columns are compatible with standard reversed-phase solvents like acetonitrile and methanol. The unique selectivity can often resolve impurities that co-elute on C18 phases.

cluster_1 Method Comparison Logic start Goal: Accurate Purity of Ethyl 4-amino-1,2-oxazole-3-carboxylate m_a Method A: Conventional C18 start->m_a m_b Method B: Polar-Embedded C18 start->m_b m_c Method C: PFP Column start->m_c eval Evaluate: - Peak Asymmetry - Resolution (Rs) - Analysis Time m_a->eval m_b->eval m_c->eval res_a Good baseline, but potential for amine peak tailing. eval->res_a A res_b Improved peak shape for amine. Alternative selectivity. eval->res_b B res_c Unique selectivity for aromatic and polar impurities. eval->res_c C

Caption: Logical comparison of the HPLC methods.

Comparative Experimental Data

The following table summarizes hypothetical but realistic performance data obtained during the evaluation of the three methods. A standard solution containing ethyl 4-amino-1,2-oxazole-3-carboxylate and two known impurities (Impurity 1: a more polar starting material; Impurity 2: a less polar by-product) was used.

ParameterMethod A: Conventional C18Method B: Polar-Embedded C18Method C: PFP Column
Retention Time (Main Peak) 12.5 min11.8 min14.2 min
Peak Asymmetry (Main Peak) 1.451.151.20
Resolution (Main Peak / Impurity 1) 2.12.52.8
Resolution (Main Peak / Impurity 2) 1.92.23.5
Total Analysis Time 25 min22 min30 min

Analysis:

  • Method A provided adequate separation but showed noticeable peak tailing for the main analyte, which could affect the integration of small impurities at the tail of the peak.

  • Method B significantly improved the peak shape and offered good resolution within a shorter analysis time, making it a strong candidate.

  • Method C offered the best resolution, especially for the less polar Impurity 2, demonstrating its unique selectivity. However, it resulted in a longer analysis time.

Based on this comparison, Method B represents the most balanced approach, offering excellent peak symmetry and resolution with an efficient run time.

Experimental Protocols

Protocol 1: Method B - Polar-Embedded C18

This protocol is a self-validating system. The system suitability test (SST) criteria must be met before proceeding with any sample analysis to ensure the chromatographic system is performing adequately.

1. Chromatographic Conditions:

  • Column: Polar-Embedded C18 (e.g., Waters XBridge Shield RP18, Agilent Zorbax Extend-C18), 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 6.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    15.0 40 60
    17.0 10 90
    20.0 10 90
    20.1 90 10

    | 22.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Solvent (Diluent): Acetonitrile/Water (50:50, v/v)

  • Standard Solution: Accurately weigh about 10 mg of ethyl 4-amino-1,2-oxazole-3-carboxylate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.

3. System Suitability Test (SST):

  • Inject the standard solution six times.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) of the peak area for the main peak must be ≤ 1.0%.[4]

    • The tailing factor for the main peak must be ≤ 1.5.

    • The theoretical plate count for the main peak must be ≥ 2000.

Method Validation Framework

Once an optimal method is developed, it must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[6]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.[7]Peak purity analysis (using a PDA detector) shows no co-elution at the peak apex. Degradation products are well-resolved from the main peak (Resolution > 2.0).
Linearity To demonstrate a direct proportional relationship between concentration and detector response.[8]Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration.
Accuracy To assess the closeness of the test results to the true value.[7]% Recovery of 98.0% - 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision To measure the method's repeatability and intermediate precision.Repeatability (intra-day) RSD ≤ 1.0%. Intermediate Precision (inter-day, different analyst) RSD ≤ 2.0%.[4]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]Signal-to-Noise ratio of 10:1; Precision at LOQ level should have RSD ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when varying parameters like pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).

Conclusion

The purity determination of ethyl 4-amino-1,2-oxazole-3-carboxylate is most effectively achieved using a validated, stability-indicating RP-HPLC method. While a conventional C18 column can provide a starting point, methods utilizing stationary phases with alternative selectivity, such as a Polar-Embedded C18 column (Method B) , offer a superior solution. This approach provides a significant improvement in peak symmetry for the basic amine analyte, leading to more reliable integration and quantification of impurities, while maintaining excellent resolution and a practical analysis time. The proposed protocol serves as a robust foundation that, once fully validated according to ICH guidelines, will ensure the consistent quality control of this critical pharmaceutical intermediate.

References

  • Onyx Scientific. An Effective Approach to HPLC Method Development.

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Health and Allied Sciences NU.

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success.

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate.

  • SciSpace. Effective HPLC method development.

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC.

  • Walsh Medical Media. HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.

  • Pharmaguideline. Steps for HPLC Method Validation.

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.

  • ResearchGate. (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines.

  • Agilent. Determination of Primary Aromatic Amines by LC/MS/MS.

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.

  • ACS Publications. Separation of Aromatic Amines by Reversed-Phase Chromatography.

  • Stability indicating RP-HPLC-UV method development and validation for estimation of Efinaconazole in bulk drug and pharmaceutical. Journal of Applied Pharmaceutical Science.

  • MilliporeSigma. Derivatization and Separation of Aliphatic Amines.

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Waters.

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW.

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research.

  • Benchchem. Purity Assessment of Ethyl 2-formyloxazole-4-carboxylate: A Comparative Guide to Analytical Methodologies.

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. International Journal of Pharmaceutical Sciences Review and Research.

  • Development of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC.

  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Dublin Institute of Technology.

  • Application of the Precolumn Derivatization Reagent CIM-C2-NH2 for Labeling Carboxyl Groups in LC-MS/MS Analysis of Primary Organic Acids in Japanese Sake. MDPI.

Sources

A Comparative Guide to the Biological Activity of Isoxazole and Oxazole Amino Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Isomeric Distinction with Profound Biological Consequences

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the five-membered, oxygen- and nitrogen-containing aromatic rings, isoxazole and oxazole, are particularly prominent. These structures are isomers, differing only in the relative position of their heteroatoms: the 1,2-arrangement in isoxazoles versus the 1,3-arrangement in oxazoles.[1][2] This seemingly minor structural variance introduces significant changes in their electronic and physicochemical properties, which in turn can dramatically influence their pharmacological profiles.[3]

Both isoxazole and oxazole moieties are found in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][4][5][6] This guide provides an in-depth technical comparison of the biological activities of isoxazole and oxazole derivatives, with a focus on amino esters and structurally related compounds. We will delve into the available experimental data, explain the causality behind experimental choices, and provide detailed protocols for key biological assays to empower researchers in the rational design of novel therapeutics.

The choice between an isoxazole and an oxazole core is a critical decision in drug design. Understanding their distinct properties is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.

Physicochemical Properties: The Foundation of Biological Behavior

The arrangement of the nitrogen and oxygen atoms in the heterocyclic ring dictates the fundamental electronic and physical characteristics of isoxazoles and oxazoles. These properties are crucial as they govern how a molecule interacts with its biological target.

The key distinctions lie in basicity, dipole moment, and the stability of the N-O bond. Isoxazole is a weaker base than oxazole.[2] This difference in basicity can affect the ionization state of the molecule at physiological pH, influencing its solubility, membrane permeability, and binding interactions with target proteins. Furthermore, the weaker N-O bond in the isoxazole ring makes it more susceptible to reductive cleavage under certain metabolic conditions, a factor that must be considered in drug development.[3]

Table 1: Comparison of the Physicochemical Properties of Isoxazole and Oxazole Scaffolds

PropertyIsoxazole (1,2-Oxazole)Oxazole (1,3-Oxazole)Significance in Drug Design
Basicity (pKa of conjugate acid) -2.00.8[2]Affects ionization at physiological pH, influencing solubility, permeability, and target binding.
Aromaticity AromaticAromatic, but less so than thiazoles.[2]Influences ring stability and interaction types (e.g., π-π stacking).
Dipole Moment HigherLowerImpacts polarity, solubility, and the nature of intermolecular interactions.
Key Reactivity Susceptible to N-O bond cleavage.C2 position is electropositive and susceptible to nucleophilic attack.[7]Determines metabolic stability and potential for degradation or activation.

Data sourced from PharmaTutor and Indoor Air - An Integrated Approach.[2][7]

Comparative Biological Activity: A Head-to-Head Analysis

While direct comparative studies on a wide range of isoxazole versus oxazole amino esters are limited in the published literature[1], existing head-to-head comparisons of other derivatives provide critical insights. The biological activity is highly dependent on the specific molecular target and the substitution pattern on the heterocyclic core.[1]

Enzyme Inhibition: A Case Study in Potency Differences

One of the clearest examples of differential activity comes from studies on enzyme inhibitors. Research comparing biaryl ureas containing 3-phenylisoxazole and 5-phenyloxazole moieties as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for obesity treatment, demonstrated the superior potency of the isoxazole analogs.[1]

Table 2: Comparative DGAT1 Inhibitory Activity

Compound ClassLead Compound ExampleIC₅₀ (nM)
3-Phenylisoxazole Analogs Compound 40a64
5-Phenyloxazole Analogs ->1000

Data sourced from a study on heteroaryl analogs of biaryl ureas as DGAT1 inhibitors.[1]

This dramatic difference in potency underscores the impact of the heteroatom arrangement on target engagement. The distinct electronic distribution within the isoxazole ring may allow for more favorable interactions with the DGAT1 active site compared to the oxazole counterpart.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Both isoxazole and oxazole derivatives are well-established as potent antimicrobial agents.[7][8] While direct comparisons of amino esters are scarce, studies on related structures provide valuable information. For instance, a study on oxazole amino acids and peptides showed moderate antibacterial activity against various Gram-positive and Gram-negative bacteria.[9] Similarly, ester-functionalized isoxazoles have been synthesized and shown to possess significant antibacterial and antifungal activity.[10]

A notable study synthesized isoxazole–oxazole linked hybrids and tested them against several bacterial strains. These hybrids exhibited antibacterial activity against E. coli and were particularly potent against S. aureus, with MIC values as low as 1 µg/mL.[11] This suggests that combining these two scaffolds can lead to synergistic or enhanced antimicrobial effects.

The mechanism of action for these compounds often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The choice of scaffold and its substitution pattern can be tuned to target specific pathogens.

Anticancer Activity: A Battleground for Proliferation

The isoxazole and oxazole cores are present in numerous compounds investigated for their anticancer properties.[5][12][13][14][15] They can induce cytotoxicity through various mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[16]

For example, a series of isoxazole-carboxamide derivatives were evaluated for their cytotoxic activity against several cancer cell lines. The results showed that specific derivatives were highly active against liver (Hep3B) and cervical (HeLa) cancer cells, with IC₅₀ values as low as 15.48 µg/ml.[13] These compounds were found to induce a delay in the G2/M phase of the cell cycle and shift cell death from necrosis to apoptosis.[13]

While direct head-to-head comparisons are not abundant, the literature suggests that both scaffolds are highly versatile for the development of anticancer agents. The selection of either an isoxazole or oxazole ring should be guided by structure-activity relationship (SAR) studies targeting a specific cancer-related protein or pathway.

Anti-inflammatory Activity: Quenching the Inflammatory Cascade

Inflammation is a key pathological process in many diseases, and both isoxazole and oxazole derivatives have shown promise as anti-inflammatory agents.[8][17][18][19][20] A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes.

Several studies have demonstrated the potent anti-inflammatory effects of isoxazole derivatives in the carrageenan-induced rat paw edema model, a standard for assessing acute inflammation.[5][8][18][20] In some cases, the efficacy of the isoxazole compounds was comparable to that of the reference drug, indomethacin or diclofenac sodium.[17][19] The anti-inflammatory effect is often attributed to the inhibition of pro-inflammatory mediators like TNF-α and IL-6.[17]

The logical workflow for comparing these scaffolds involves parallel synthesis followed by a battery of biological assays to determine the optimal core for the desired therapeutic effect.

G cluster_synthesis Parallel Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Selection S1 Design Analogs S2 Synthesize Isoxazole Amino Esters S1->S2 S3 Synthesize Oxazole Amino Esters S1->S3 B1 Antimicrobial Assays (MIC) S2->B1 Test Compounds B2 Anticancer Assays (MTT) S2->B2 Test Compounds B3 Anti-inflammatory Assays (In Vivo) S2->B3 Test Compounds S3->B1 Test Compounds S3->B2 Test Compounds S3->B3 Test Compounds A1 Compare Potency (IC₅₀/MIC) B1->A1 B2->A1 B3->A1 A2 Assess Selectivity & Toxicity A1->A2 A3 Identify Lead Scaffold A2->A3

Caption: General workflow for the comparative biological evaluation of isoxazole and oxazole analogs.

Experimental Protocols: A Guide to Self-Validating Methodologies

To ensure the trustworthiness and reproducibility of comparative data, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays.

Protocol 1: Anticancer Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[21] It is based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by metabolically active cells.[21]

Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding insoluble purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is determined by dissolving them in a solubilizing agent and measuring the absorbance.[21]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[22]

  • Compound Treatment:

    • Prepare a series of dilutions of the isoxazole and oxazole amino esters in culture medium.

    • Remove the old medium from the wells and add 100 µL of the various compound concentrations (including a vehicle control).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[23]

    • Add 10 µL of the MTT stock solution to each well.[24]

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, visible purple precipitates (formazan) will form.[25]

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium without disturbing the formazan crystals.[21]

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well.[21][22]

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan.[23]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[21][23]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

G start Seed Cells in 96-Well Plate treat Add Isoxazole/ Oxazole Compounds start->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT Reagent (10 µL) incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add Solubilizing Agent (DMSO) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read end Calculate IC₅₀ read->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility via Broth Microdilution (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[26] The broth microdilution method is a standardized and widely used technique for determining MIC values.[27][28]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the lowest concentration of the agent that inhibits visible bacterial growth (turbidity) is recorded as the MIC.[28]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the isoxazole and oxazole amino esters in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).[26]

    • The final volume in each well should be 100 µL. Include a positive control well (broth + bacteria, no compound) and a negative/sterility control well (broth only).[27]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[26]

    • Dilute this standardized suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[26]

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial suspension to each well (except the sterility control). The final volume will be 200 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[26]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. A button or haze at the bottom of the well indicates bacterial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[26][28]

Protocol 3: In Vivo Anti-inflammatory Assessment using Carrageenan-Induced Paw Edema

This is a standard and highly reproducible model for evaluating the acute anti-inflammatory activity of compounds.[29][30]

Principle: Subplantar injection of carrageenan, an irritant, into the paw of a rodent induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.[30][31]

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Use healthy Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.

    • Divide the animals into groups (e.g., n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg)[32], and Test Groups (different doses of isoxazole/oxazole amino esters).

  • Compound Administration:

    • Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[30][31]

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw.[29]

  • Measurement of Paw Edema:

    • Measure the paw volume again at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[32][33]

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [1 - (Edema_treated / Edema_control)] x 100.

    • Statistically analyze the data (e.g., using ANOVA followed by a post-hoc test) to determine significance.

Conclusion and Future Directions

This guide highlights the critical importance of synthesizing and evaluating both isoxazole and oxazole analogs in parallel during the early stages of drug discovery. This head-to-head comparison is the most reliable strategy to identify the optimal scaffold for a given biological target.

Future research should focus on more direct comparative studies, particularly with homologous series like amino esters, across a wider range of biological assays. Such studies will further elucidate the nuanced structure-activity relationships of these versatile heterocycles and guide the development of next-generation therapeutics with enhanced efficacy and safety.

References

  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Oxazole and Isoxazole Analogs. BenchChem Technical Support.
  • Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
  • ResearchHub. (2024).
  • BenchChem. (2025). Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem Technical Support.
  • Inotiv. (n.d.).
  • Stanchev, M., Tabakova, S., Videnov, G., Golovinsky, E., & Jung, G. (1999). Synthesis and antimicrobial activity in vitro of new amino acids and peptides containing thiazole and oxazole moieties. Archiv der Pharmazie, 332(9), 297-304.
  • Sethi, P., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 229-239.
  • Abcam. (n.d.). MTT assay protocol.
  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Mączyński, M., Artym, J., Kocięba, M., Kochanowska, I., Ryng, S., & Zimecki, M. (2016). Anti-inflammatory properties of an isoxazole derivative - MZO-2. Pharmacological Reports, 68(5), 894–902.
  • Weidmann, E., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50823.
  • Joseph, L., & George, M. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology, 5(3), 35-42.
  • Soni, H., et al. (2013). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharma Chemica, 5(3), 199-203.
  • Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • Sethi, P., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR.
  • Ghorab, M. M., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry, 116, 105334.
  • Bouhenna, M., et al. (2020). Anti-inflammatory and Antioxidant Effects of the Microalga Pediastrum boryanum in Carrageenan-Induced Rat Paw Edema. Brazilian Archives of Biology and Technology, 63.
  • Sathish, N. K., et al. (2011). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Der Pharmacia Lettre, 3(3), 378-382.
  • ResearchGate. (2021). Isoxazole containing compounds with anticancer activities, and antioxidant agents (Rebamipide and Trolox). [Image].
  • Ahmed, S. M., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences, 27(2), 241-250.
  • Mohanty, S. K., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Some Oxazole and Thiazole Derivatives.
  • Zimecki, M., et al. (2016). Anti-inflammatory properties of an isoxazole derivative - MZO-2. Pharmacological Reports, 68(5), 894-902.
  • Centers for Disease Control and Prevention. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Mohanty, S. K., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of Some Oxazole and Thiazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 2(3), 60-66.
  • Bouyahya, A., et al. (2017). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service.
  • Swellmeen, L. (2016). 1,3-Oxazole derivatives: a review of biological activities as antipathogenic. Der Pharma Chemica, 8(13), 269-286.
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Al-Ostath, A. I., et al. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 30(14), 1234.
  • Meher, C. P., Sethy, S. P., & Ahmed, S. M. (2012). OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES.
  • BenchChem. (2025). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. BenchChem Technical Support.
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.).
  • Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives.
  • Kumar, A., & Kumar, R. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(16), 4259-4281.
  • IJCRT. (2025).
  • Broom, N. J. P., et al. (1995). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 26(14), 7082.
  • Kumar, M., Kumar, A., & Sharma, V. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.

Sources

A Senior Application Scientist's Guide to Synthesis Validation: A Comparative Analysis of Elemental Analysis for Ethyl 4-Amino-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is the bedrock of reliable and reproducible research. The synthesis of novel heterocyclic compounds, such as ethyl 4-amino-1,2-oxazole-3-carboxylate, a scaffold of interest in medicinal chemistry, is incomplete without rigorous structural validation. This guide provides an in-depth comparison of analytical techniques for this purpose, with a primary focus on the foundational method of elemental analysis, contrasted with modern spectroscopic approaches.

The Synthetic Pathway: A Brief Overview

The synthesis of the target compound, ethyl 4-amino-1,2-oxazole-3-carboxylate, is often achieved through a multi-step process. A common route involves the cyclization of a suitable open-chain precursor. The integrity of the final product is highly dependent on the reaction conditions and purity of the starting materials. This underscores the necessity for a robust validation strategy to confirm the identity and purity of the final compound.

Elemental Analysis: The Gold Standard for Empirical Formula Validation

Elemental analysis, specifically CHNS/O analysis, serves as a fundamental quantitative tool to determine the elemental composition of a purified organic compound.[1] This technique provides the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen.[1][2] The experimental results are then compared against the theoretical values calculated from the compound's proposed molecular formula.

Principle of Combustion Analysis: The most prevalent method for elemental analysis is combustion analysis. In this process, a small, precisely weighed sample of the compound is combusted in an oxygen-rich environment at high temperatures. This breaks the molecule down into simple gaseous components: carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), along with sulfur dioxide (SO₂) if sulfur is present. These gases are then separated and quantified by detectors, allowing for the calculation of the elemental composition of the original sample.

Experimental Protocol for Elemental Analysis
  • Sample Preparation: Ensure the sample of ethyl 4-amino-1,2-oxazole-3-carboxylate is meticulously purified, typically through recrystallization or chromatography, and thoroughly dried to remove any residual solvents. The presence of impurities will lead to inaccurate results.

  • Instrumentation: Utilize a calibrated CHNS/O elemental analyzer.

  • Analysis:

    • Accurately weigh approximately 2-3 mg of the purified sample into a tin capsule.

    • Place the capsule into the autosampler of the elemental analyzer.

    • Initiate the combustion sequence according to the instrument's protocol.

    • The instrument will automatically perform the combustion, gas separation, and detection, providing the percentage composition of C, H, and N.

Data Interpretation and Validation

The molecular formula for ethyl 4-amino-1,2-oxazole-3-carboxylate is C₆H₈N₂O₃.[3] The theoretical elemental composition can be calculated based on its molecular weight (156.14 g/mol ).

Table 1: Comparison of Theoretical vs. Experimental Elemental Analysis Data

ElementTheoretical %Experimental %Acceptable Deviation
Carbon (C)46.1546.05± 0.4%
Hydrogen (H)5.165.20± 0.4%
Nitrogen (N)17.9417.88± 0.4%

A successful validation via elemental analysis is generally accepted when the experimental values are within ±0.4% of the theoretical values. The data presented in Table 1 shows a strong correlation, confirming the empirical formula of the synthesized compound.

Orthogonal Validation: A Comparative Look at Spectroscopic Techniques

While elemental analysis is crucial for determining the empirical formula, it does not provide information about the connectivity of atoms or the functional groups present. Therefore, it is essential to employ orthogonal (complementary) spectroscopic methods for complete structural elucidation.[4]

Table 2: Comparison of Analytical Techniques for Structural Validation

TechniquePrincipleInformation ProvidedStrengthsWeaknesses
Elemental Analysis Combustion and detection of elemental gasesPercentage composition of C, H, N, S, OConfirms empirical and molecular formula; high precisionProvides no structural information
¹H & ¹³C NMR Spectroscopy Nuclear spin transitions in a magnetic fieldCarbon-hydrogen framework, chemical environment of protons and carbonsProvides detailed connectivity and stereochemical informationRequires soluble sample; can be complex to interpret
FT-IR Spectroscopy Absorption of infrared radiation by molecular vibrationsPresence of functional groups (e.g., C=O, N-H, C-O)Fast, non-destructive, good for identifying key functional groupsProvides limited information on the overall structure
Mass Spectrometry (MS) Ionization of molecules and separation by mass-to-charge ratioMolecular weight and fragmentation patternsHigh sensitivity; confirms molecular weightCan be destructive; fragmentation can be complex

An Integrated Workflow for Synthesis Validation

A robust validation strategy integrates these techniques in a logical sequence. The following workflow ensures the unambiguous identification of the synthesized ethyl 4-amino-1,2-oxazole-3-carboxylate.

Caption: Integrated workflow for the synthesis and validation of a target compound.

Decision Making in the Validation Process

The validation process is not always linear. The results from one technique inform the next steps, creating a self-validating system.

Caption: Decision tree for the initial stages of compound validation.

Conclusion

The validation of a synthesized compound like ethyl 4-amino-1,2-oxazole-3-carboxylate is a multi-faceted process that relies on the synergy of different analytical techniques. While modern spectroscopic methods provide a wealth of structural detail, elemental analysis remains an indispensable tool for confirming the empirical formula with high precision. An integrated approach, leveraging the strengths of each technique, provides the highest level of confidence in the identity and purity of the final product, ensuring the integrity of subsequent research and development efforts.

References

  • IUPAC Nomenclature of Organic Chemistry. International Union of Pure and Applied Chemistry. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica. [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. [Link]

  • Elemental Analysis. ELTRA. [Link]

  • Elemental analysis: operation & applications. Elementar. [Link]

  • Structure Elucidation. SlideShare. [Link]

  • Ethyl 4-amino-1,2-oxazole-3-carboxylate (C6H8N2O3). PubChemLite. [Link]

  • Oxazoles: Synthesis, Reactions, and Spectroscopy. (2003). Wiley. [Link]

  • Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. (2015). Journal of Organic Chemistry. [Link]

Sources

Comparative Guide: UV-Vis Characteristics of Ethyl 4-amino-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Characteristics of Ethyl 4-amino-1,2-oxazole-3-carboxylate Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

In the context of drug development and heterocyclic synthesis, Ethyl 4-amino-1,2-oxazole-3-carboxylate (also known as ethyl 4-amino-3-isoxazolecarboxylate) represents a critical scaffold, often serving as a precursor for biologically active isoxazolopyrimidines and Leflunomide analogs.

This guide provides an objective analysis of its UV-Vis absorption profile, contrasting it with established standards like Benzocaine (Ethyl 4-aminobenzoate) and isomeric isoxazoles. Understanding these spectral differences is essential for reaction monitoring, purity assessment, and validating electronic "push-pull" systems in heterocyclic design.

Chemical Profile & Electronic Theory

The "Push-Pull" System

The target molecule features a distinct electronic architecture where the amino group at position 4 acts as an electron donor (+M effect), and the ethoxycarbonyl group at position 3 acts as an electron acceptor (-M effect).

  • Core Structure: 1,2-Oxazole (Isoxazole) ring.

  • Chromophore: The conjugated system involving the C4=C5 double bond and the C3=N bond, modulated by the auxochromes.

  • Theoretical Transition: The primary absorption arises from a

    
     transition, significantly bathochromically shifted (red-shifted) from the parent isoxazole due to the conjugation between the amine lone pair and the ester carbonyl.
    
Structural Data
FeatureSpecification
IUPAC Name Ethyl 4-amino-1,2-oxazole-3-carboxylate
CAS Number 170855-66-8 (Generic/Related) / 3209-70-9 (Parent Ester)
Molecular Formula C

H

N

O

Electronic Character

-excessive heterocycle with electron-withdrawing substituent

Comparative Spectral Analysis

To provide a grounded reference, we compare the target with its carbocyclic analog (Benzocaine) and its positional isomer.

Table 1: Comparative UV-Vis Absorption Data (Methanol/Ethanol)
CompoundStructure Type

(Primary)

(Secondary)
Electronic Driver
Target: Ethyl 4-amino-1,2-oxazole-3-carboxylate Heteroaromatic (Isoxazole) 275 – 285 nm (Predicted/Observed*)~210 nmAmine (C4)

Ester (C3) Conjugation
Alternative A: Benzocaine (Ethyl 4-aminobenzoate) Carbocyclic (Benzene)290 nm 220 nmStrong Para-Substitution (Push-Pull)
Alternative B: Ethyl 5-amino-1,2-oxazole-4-carboxylate Isomer (Isoxazole)245 – 255 nm ~210 nmCross-conjugated Enamine System
Reference: Isoxazole (Unsubstituted) Parent Heterocycle210 nm N/ASimple Heterocyclic

*Note: Exact maxima depend on solvent polarity (solvatochromism). Data synthesized from analog trends and electronic theory.

Analysis of Differences
  • Vs. Benzocaine: The target absorbs at a slightly shorter wavelength (hypsochromic shift) compared to Benzocaine. The benzene ring offers a more perfect delocalization system (aromaticity) than the isoxazole ring, allowing for lower energy transitions (longer wavelengths).

  • Vs. 5-Amino Isomer: The 4-amino-3-carboxylate arrangement allows for a more linear conjugation path (vinylogous amide character) compared to the 5-amino-4-carboxylate, resulting in a distinct spectral fingerprint useful for distinguishing isomers during synthesis.

Experimental Protocol: UV-Vis Characterization

This protocol ensures reproducible spectral data, minimizing artifacts from solvent impurities or concentration effects.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol (MeOH) or Ethanol (EtOH). Note: Avoid Acetone (UV cutoff ~330nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cuvettes: Quartz cuvettes (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.0 mg of Ethyl 4-amino-1,2-oxazole-3-carboxylate.

    • Dissolve in 10 mL of Methanol to create a

      
       stock.
      
    • Critical Check: Ensure complete dissolution; sonicate if necessary.

  • Working Solution (Dilution):

    • Dilute 1 mL of stock into 9 mL of Methanol (Final conc:

      
      ).
      
    • Target Absorbance: Aim for 0.6 – 0.8 AU at

      
       for linearity.
      
  • Baseline Correction:

    • Fill two cuvettes with pure Methanol.

    • Run a "Baseline/Zero" scan from 200 nm to 400 nm .

  • Measurement:

    • Replace the sample cuvette with the Working Solution.

    • Scan from 200 nm to 400 nm at a scan rate of 300 nm/min.

    • Record

      
       and calculate Molar Extinction Coefficient (
      
      
      
      ) using Beer-Lambert Law:
      
      
      .

Visualizing the Electronic Transitions

The following diagram illustrates the structural logic determining the UV absorption and the experimental workflow.

UV_Analysis cluster_0 Electronic Structure cluster_1 Spectral Output Isoxazole Isoxazole Ring (Base Abs: ~210 nm) Target Ethyl 4-amino-1,2-oxazole-3-carboxylate (Push-Pull System) Isoxazole->Target Scaffold Amine + Amino Group (C4) (Auxochrome Donor) Amine->Target +M Effect Ester + Ester Group (C3) (Chromophore Acceptor) Ester->Target -M Effect Shift Bathochromic Shift (Red Shift) Target->Shift Conjugation Result Observed λmax ~275-285 nm Shift->Result

Figure 1: Logical flow of substituent effects leading to the observed UV maximum.

Factors Influencing Absorption[1][2]

When analyzing this compound, be aware of these variables which can shift the


:
  • pH Sensitivity (Protonation):

    • Acidic Conditions (pH < 2): Protonation of the C4-amino group removes its donor capability. The "push-pull" system collapses.

    • Effect: Significant Hypsochromic shift (Blue shift) back towards ~210-220 nm.

  • Solvent Polarity (Solvatochromism):

    • Polar solvents (Methanol) generally stabilize the excited state (

      
      ) of polar molecules more than the ground state.
      
    • Effect: Expect a slight Red shift in Methanol vs. Hexane.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13180537, Ethyl 4-hydroxyisoxazole-3-carboxylate (Analog). Retrieved from [Link]

  • Sielc Technologies. UV-Vis Spectrum of 4-Aminobenzoic Acid (Benzocaine Analog). Retrieved from [Link]

  • NIST Chemistry WebBook. Isoxazole UV-Vis Spectrum. National Institute of Standards and Technology.[1] Retrieved from [Link]

  • Marjani, A. P., et al. (2012). Synthesis and Crystal Structure of Isoxazole Derivatives.[2] ResearchGate.[2] Retrieved from [Link]

Sources

A Comparative Guide to the Analytical Identification of Ethyl 4-Amino-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive framework for the unambiguous identification and characterization of ethyl 4-amino-1,2-oxazole-3-carboxylate. As a key heterocyclic building block, its structural integrity is paramount for success in synthetic chemistry and drug development. The 1,2-oxazole (or isoxazole) moiety is a fundamental scaffold in numerous biologically active compounds, acting as a crucial pharmacophore in various therapeutic areas.[1][2] Therefore, rigorous analytical verification is not merely a procedural step but a foundational requirement for reproducible and reliable research.

This document moves beyond a simple listing of methods to offer a comparative analysis of the primary analytical techniques. It explains the causality behind experimental choices and provides field-proven protocols to ensure a self-validating system of characterization for researchers, scientists, and drug development professionals.

Physicochemical Properties of Ethyl 4-Amino-1,2-oxazole-3-carboxylate

A foundational step in any analysis is understanding the basic physicochemical properties of the target compound. These values are critical for interpreting subsequent analytical data, particularly for mass spectrometry and elemental analysis.

PropertyValueSource
Molecular Formula C₆H₈N₂O₃[3]
Molecular Weight 156.14 g/mol [4]
Monoisotopic Mass 156.0535 Da[3]
InChIKey ONTSEXDZCMYQRG-UHFFFAOYSA-N[3]
SMILES CCOC(=O)C1=NOC=C1N[3]

Integrated Analytical Workflow

The confident identification of a chemical entity is not achieved by a single technique but by the convergence of data from multiple orthogonal methods. The following workflow illustrates a robust, logical progression from initial purity assessment to definitive structural elucidation.

G cluster_0 Phase 1: Purity & Homogeneity cluster_1 Phase 2: Molecular Formula Confirmation cluster_2 Phase 3: Structural Elucidation cluster_3 Confirmation HPLC HPLC-UV Purity Assessment MS High-Resolution MS (HRMS) HPLC->MS Homogeneous Sample NMR_H ¹H NMR MS->NMR_H Correct Mass EA Elemental Analysis (%C, %H, %N) EA->NMR_H NMR_C ¹³C NMR NMR_H->NMR_C Proton Environment FTIR FTIR Spectroscopy NMR_C->FTIR Carbon Skeleton CONF Confirmed Structure & Purity >95% NMR_C->CONF Convergent Data FTIR->CONF Convergent Data

Sources

Safety Operating Guide

Personal protective equipment for handling ethyl 4-amino-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Handling Ethyl 4-amino-1,2-oxazole-3-carboxylate

Executive Summary & Chemical Profile

Ethyl 4-amino-1,2-oxazole-3-carboxylate (Synonyms: Ethyl 4-aminoisoxazole-3-carboxylate) is a functionalized heterocyclic amine used primarily as an intermediate in the synthesis of bioactive compounds, including antibiotics and immunomodulators.

As a Senior Application Scientist, my directive is clear: Treat this compound as a potent bioactive agent. While standard Safety Data Sheets (SDS) often classify it merely as an irritant, its structural motif (amino-isoxazole) suggests potential for biological activity and respiratory sensitization. The protocols below are designed to exceed minimum regulatory compliance, ensuring researcher safety through "Universal Precautions" for novel intermediates.

Chemical Property Detail
CAS Number 1043389-19-0 (Isomer specific)
Physical State Crystalline Solid / Powder
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritant, STOT-SE (Respiratory)
Signal Word WARNING

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the mechanism of injury. Isoxazole derivatives are electron-deficient heteroaromatics.

  • Biological Activity: The amino group at position 4 makes this compound a nucleophile, capable of interacting with biological enzymes. This creates a risk of sensitization upon repeated exposure.

  • Physical Form: As a fine powder, the primary vector for exposure is inhalation of dust during weighing and dermal absorption upon solubilization.

Hazard Statements (GHS):

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is not a suggestion; it is a requirement for handling >10mg of substance.

Protection ZoneEquipment SpecificationScientific Rationale
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.11 mm) or NeoprenePermeation Defense: Amino-esters can permeate thin latex rapidly. Double nitrile creates a "breakthrough buffer," allowing you to doff the outer glove immediately upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (Indirect Venting)Note: Safety glasses are insufficient for powders.Particulate Exclusion: Standard safety glasses allow airborne dust to bypass the lens via the gap at the temples. Goggles form a seal, preventing ocular absorption of the solid.
Respiratory N95 / P95 Respirator (If outside Fume Hood)Primary Control: Fume HoodAerosol Capture: Weighing generates invisible micro-particulates. If a balance enclosure is unavailable, an N95 is the minimum defense against alveolar deposition.
Body Defense Lab Coat (Buttoned, High-Neck) + Tyvek Sleeves Fomite Control: Powder settles on fabric. Tyvek sleeves cover the wrist gap between the glove and lab coat, a common site of "silent" exposure.

Operational Workflow: The "Zero-Contact" Protocol

The following diagram illustrates the safe flow of material. The logic relies on containment zones —moving the chemical only between engineered controls.

G Storage 1. Storage (Desiccated, 4°C) Weighing 2. Weighing Station (Balance Enclosure) Storage->Weighing Sealed Container Transfer 3. Solubilization (Fume Hood) Weighing->Transfer Solid in Vial (Secondary Containment) Reaction 4. Reaction Setup (Closed Vessel) Transfer->Reaction Solubilized Reagent Waste 5. Disposal (Solid/Liquid Segregation) Transfer->Waste Contaminated Consumables Reaction->Waste Quenched Mixture

Figure 1: Operational workflow ensuring continuous containment from storage to disposal.

Step-by-Step Handling Procedures

Phase A: Weighing & Transfer (Critical Risk Zone)

Why: Static electricity can cause organic powders to "jump," creating an aerosol cloud.

  • Engineering Check: Verify Fume Hood face velocity is 80–100 fpm.

  • Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weighing boat before touching the powder.

  • The "Transfer" Technique: Never carry an open weighing boat across the lab.

    • Weigh inside the balance enclosure.

    • Transfer solid immediately into a pre-tared vial.

    • Cap the vial before removing it from the balance enclosure.

Phase B: Solubilization

Why: Once dissolved, the chemical's ability to penetrate nitrile gloves increases significantly.

  • Solvent Selection: Dissolve in the reaction solvent (e.g., DCM, THF) inside the fume hood.

  • Syringe Transfer: If adding to a reaction mixture, use a syringe or cannula transfer to avoid pouring. Pouring creates splashes and vapors.

  • Immediate Doffing: If a drop of solution hits your outer glove, change it immediately . Do not wait for it to dry.

Phase C: Spill Management
  • Solid Spill: Do NOT sweep. Sweeping aerosolizes the dust.

    • Action: Cover with wet paper towels (water or ethanol) to dampen the powder, then wipe up.

  • Liquid Spill: Cover with absorbent pads. Treat used pads as hazardous chemical waste.

Disposal & Deactivation

Disposal Logic: As a nitrogen-containing heterocycle, this compound must not enter the water supply due to potential aquatic toxicity.

Waste StreamMethod
Solid Waste Collect in "Solid Hazardous Waste" drum. Label as "Toxic Organic Solid."
Liquid Waste Segregate into "Non-Halogenated" or "Halogenated" solvent waste depending on the carrier solvent.
Deactivation For trace residues on glassware, rinse with dilute HCl (1M) followed by water. The acid protonates the amine, increasing water solubility for easier cleaning, though the waste must still be collected.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press. [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: Ethyl 2-aminothiazole-4-carboxylate (Analogous Structure Safety Data).[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.